molecular formula C14H28O8S B3104068 MS-Peg4-thp

MS-Peg4-thp

Cat. No.: B3104068
M. Wt: 356.43 g/mol
InChI Key: IHVHEXYPQZJGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS-PEG4-THP is a chemical reagent belonging to the polyethylene glycol (PEG) category, primarily used as a linker in the construction of PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are a transformative technology in chemical biology and drug discovery, designed to target specific proteins for degradation by the cell's own ubiquitin-proteasome system . These molecules are heterobifunctional; one ligand binds to an E3 ubiquitin ligase, another ligand binds to the protein of interest (the target for degradation), and they are connected by a chemical linker like this compound . The incorporation of a PEG-based spacer can enhance the solubility and bioavailability of the resulting PROTAC molecule. The "MS" group (methanesulfonate, or mesylate) in this compound is an excellent leaving group, making this compound an alkylating agent that can react with nucleophiles such as amines or thiols to form stable covalent bonds, which is crucial for conjugating the linker to other molecular entities . The CAS Number for this compound is 145927-73-7 . This product is intended for research purposes only and is not approved for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O8S/c1-23(15,16)22-13-11-19-9-7-17-6-8-18-10-12-21-14-4-2-3-5-20-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVHEXYPQZJGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to MS-Peg4-thp: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-Peg4-thp is a specialized chemical linker molecule integral to the burgeoning field of targeted protein degradation (TPD). Specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), this heterobifunctional linker facilitates the conjugation of a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. Its unique structure, incorporating a mesylate group for reactive coupling, a tetra-polyethylene glycol (Peg4) spacer for enhanced solubility and optimal spatial orientation, and a tetrahydropyranyl (thp) protecting group for controlled, sequential synthesis, makes it a valuable tool in the development of novel therapeutics aimed at degrading disease-causing proteins. This guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, a detailed hypothetical synthesis protocol, its mechanism of action within a PROTAC, and its application in experimental workflows.

Core Concepts and Chemical Properties

This compound is a molecule comprised of three key functional components:

  • Mesylate (MS): The mesylate group (a methanesulfonyl ester) serves as an excellent leaving group, rendering the molecule reactive towards nucleophiles. This functionality is crucial for the covalent attachment of the linker to a suitable functional group (e.g., a hydroxyl or amine) on one of the PROTAC's ligands.

  • Polyethylene Glycol (Peg4): The Peg4 spacer consists of four repeating ethylene glycol units. This hydrophilic chain imparts several desirable properties to the resulting PROTAC molecule, including increased aqueous solubility and improved cell permeability.[1][2] The flexibility and length of the PEG chain are also critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4]

  • Tetrahydropyranyl (thp): The tetrahydropyranyl group is a common acid-labile protecting group for alcohols.[5] In the context of this compound, it temporarily blocks a hydroxyl group, allowing for the selective reaction of the mesylate group. This enables a more controlled and stepwise approach to PROTAC synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the constituent parts of this compound and related molecules.

Table 1: Chemical Properties of Thp-Peg4 Precursors

PropertyThp-peg4THP-PEG4-OH
Molecular Formula C11H22O5C13H26O6
Molecular Weight 234.29 g/mol 278.342 g/mol
CAS Number 60221-37-6128660-97-9
Boiling Point 270 °CNot available
Density 1.09±0.1 g/cm3 (Predicted)Not available
Description PEG linker containing a THP protecting group and a terminal hydroxyl.A PEG-based PROTAC linker.

Table 2: Chemical Properties of Mesylated PEG Analog

PropertyMethyl-PEG4-Thiol (MT(PEG)4)
Chemical Formula C9H20O4S
Molecular Weight 224.32 g/mol
Spacer Arm Length 15.8 Å
Form Clear colorless to light yellow liquid
Solubility Soluble in DMSO or DMF

Table 3: General Properties of this compound

PropertyThis compound
Molecular Formula C14H28O8S
Molecular Weight 356.43 g/mol
CAS Number 145927-73-7
Primary Function PEG-based PROTAC linker
Storage Store at -20°C

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from commercially available tetraethylene glycol. This protocol is a representative example based on standard organic chemistry procedures for protection and mesylation of alcohols.

Step 1: Monoprotection of Tetraethylene Glycol with a THP Group

  • Materials: Tetraethylene glycol, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the solution.

    • Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents) to the reaction mixture at 0°C.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product (Thp-O-Peg4-OH) by column chromatography on silica gel.

Step 2: Mesylation of the Terminal Hydroxyl Group

  • Materials: Thp-O-Peg4-OH (from Step 1), triethylamine (TEA), methanesulfonyl chloride (MsCl), anhydrous dichloromethane (DCM), water, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the purified Thp-O-Peg4-OH (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add triethylamine (TEA) (1.5 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at 0°C and monitor its completion by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general workflow for the synthesis of a PROTAC, where one ligand contains a nucleophilic handle (e.g., a phenol or alcohol).

  • Materials: Ligand for target protein (with a nucleophilic group), this compound, potassium carbonate, dimethylformamide (DMF), ligand for E3 ligase (with a functional group for coupling), appropriate coupling reagents (e.g., HATU, DIPEA), purification solvents.

  • Procedure:

    • Step 2a: Coupling of the First Ligand:

      • Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

      • Add potassium carbonate (2 equivalents) and stir the reaction at room temperature until completion (monitored by LC-MS).

      • Purify the resulting intermediate (Ligand1-Peg4-thp) by preparative HPLC.

    • Step 2b: Deprotection of the THP Group:

      • Dissolve the purified intermediate in a solution of 1 M HCl in methanol and stir at room temperature.

      • Monitor the deprotection by LC-MS.

      • Neutralize the reaction with a mild base and purify the deprotected intermediate (Ligand1-Peg4-OH).

    • Step 2c: Coupling of the Second Ligand:

      • To a solution of the deprotected intermediate and the E3 ligase ligand (with a carboxylic acid) in DMF, add a coupling reagent such as HATU and a base like DIPEA.

      • Stir the reaction at room temperature until completion.

      • Purify the final PROTAC molecule by preparative HPLC.

Mechanism of Action and Signaling Pathway

The fundamental role of this compound is to serve as a linker in a PROTAC molecule, which then hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to degrade a specific target protein.

The general mechanism is as follows:

  • Ternary Complex Formation: The PROTAC molecule, containing the linker derived from this compound, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the Peg4 linker are crucial for allowing the two proteins to come into optimal proximity and orientation.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.

  • Catalytic Cycle: The PROTAC molecule is not consumed in this process and is released to bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Mandatory Visualizations

Hypothetical Synthesis Workflow for this compound

G Hypothetical Synthesis of this compound cluster_0 Step 1: THP Protection cluster_1 Step 2: Mesylation A Tetraethylene Glycol B DHP, PTSA (cat.) in DCM A->B C Thp-O-Peg4-OH B->C D Thp-O-Peg4-OH E MsCl, TEA in DCM D->E F This compound E->F G General PROTAC Synthesis Workflow A Target Protein Ligand (with Nucleophile) C Ligand1-Peg4-thp A->C B This compound B->C D Acidic Deprotection C->D E Ligand1-Peg4-OH D->E G Coupling Reaction (e.g., HATU, DIPEA) E->G F E3 Ligase Ligand (with Carboxylic Acid) F->G H Final PROTAC Molecule G->H G PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (containing this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

References

An In-Depth Technical Guide to MS-Peg4-thp: A Heterobifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-Peg4-thp is a versatile, heterobifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene glycol (PEG) family of linkers, it offers a balance of hydrophilicity, flexibility, and defined length, which are critical parameters in the rational design of potent and bioavailable protein degraders. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound, with the CAS Number 145927-73-7, is characterized by a tetraethylene glycol (Peg4) spacer functionalized at one terminus with a mesylate (MS) group and at the other with a tetrahydropyran (thp) protected hydroxyl group.[1] The mesylate serves as a reactive leaving group for nucleophilic substitution, while the THP group provides a stable, acid-labile protecting group for the hydroxyl functionality.

Chemical Structure:

The precise connectivity of the atoms is described by the SMILES string: CS(=O)(=O)OCCOCCOCCOCCOC1CCCCO1.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C14H28O8S[1]
Molecular Weight 356.43 g/mol [2]
CAS Number 145927-73-7[1]
Appearance Liquid[3]
Density 1.19 g/cm³
Purity Typically ≥97.0%
Storage Conditions Pure form: -20°C for up to 3 years; In solvent: -80°C for up to 6 months

Signaling Pathway: The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a flexible and hydrophilic linker, playing a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase.

The general mechanism of action for a PROTAC utilizing a linker such as this compound is depicted in the following signaling pathway diagram.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (with this compound linker) E3 E3 Ubiquitin Ligase PROTAC->E3 Recycling PROTAC->Ternary E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols provide a generalized methodology for the key steps. Researchers should adapt these protocols based on the specific properties of their target protein ligand and E3 ligase ligand.

General Experimental Workflow for PROTAC Synthesis

The overall workflow for synthesizing a PROTAC using this compound involves a sequential coupling strategy. First, one of the ligands is reacted with the mesylate end of the linker. Following this, the THP protecting group is removed to reveal a hydroxyl group, which is then activated for coupling with the second ligand.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Ligand 1 (e.g., POI binder with a nucleophile) - Ligand 2 (e.g., E3 ligase binder with a coupling group) step1 Step 1: Nucleophilic Substitution Couple Ligand 1 to the mesylate group of this compound. start->step1 step2 Step 2: Deprotection Remove the THP protecting group under acidic conditions to reveal the terminal hydroxyl group. step1->step2 step3 Step 3: Activation & Coupling Activate the hydroxyl group and couple with Ligand 2. step2->step3 step4 Step 4: Purification & Characterization Purify the final PROTAC and confirm its structure and purity. step3->step4 end Final PROTAC Molecule step4->end

Caption: General workflow for PROTAC synthesis using this compound.

Detailed Methodologies

Step 1: Coupling of Ligand 1 to the Mesylate Terminus

This step involves the reaction of a nucleophilic group (e.g., an amine or a phenol) on the first ligand with the mesylate group of this compound in a nucleophilic substitution reaction.

  • Materials:

    • This compound

    • Ligand 1 (containing a nucleophilic group)

    • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

    • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

    • Add the base (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by a suitable analytical technique (e.g., LC-MS or TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Ligand 1-Peg4-thp conjugate.

Step 2: Deprotection of the THP Group

The THP protecting group is removed under mild acidic conditions to yield the free hydroxyl group.

  • Materials:

    • Ligand 1-Peg4-thp conjugate

    • Anhydrous protic solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

    • An acid catalyst (e.g., Pyridinium p-toluenesulfonate (PPTS) or a mild solution of HCl in an organic solvent)

  • Procedure:

    • Dissolve the Ligand 1-Peg4-thp conjugate in the chosen anhydrous alcohol.

    • Add a catalytic amount of the acid catalyst.

    • Stir the reaction at room temperature and monitor for the disappearance of the starting material by LC-MS or TLC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., a saturated solution of sodium bicarbonate).

    • Remove the solvent under reduced pressure and purify the resulting Ligand 1-Peg4-OH by flash column chromatography.

Step 3: Activation of the Hydroxyl Group and Coupling with Ligand 2

The terminal hydroxyl group is activated to facilitate coupling with the second ligand. A common method is to convert the alcohol to a more reactive species, such as a tosylate or a different leaving group, or to use coupling reagents for amide bond formation if Ligand 2 has an amine. The following is a representative protocol for an amide bond formation.

  • Materials:

    • Ligand 1-Peg4-OH

    • Ligand 2 (containing a carboxylic acid)

    • A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous aprotic solvent (e.g., DMF)

  • Procedure:

    • Dissolve Ligand 2 (1.0 equivalent) and the coupling reagent (1.1 equivalents) in anhydrous DMF.

    • Add the base (2-3 equivalents) and stir for a few minutes to activate the carboxylic acid.

    • Add a solution of Ligand 1-Peg4-OH (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer, dry, and concentrate as described previously.

    • Purify the final PROTAC molecule by preparative HPLC.

Conclusion

This compound is a valuable and synthetically tractable linker for the construction of PROTACs. Its well-defined length, hydrophilicity, and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool to systematically explore the structure-activity relationships of PROTACs. The experimental protocols outlined in this guide offer a foundation for the rational design and synthesis of novel protein degraders, paving the way for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Mechanism of Action of MS-Peg4-thp in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This technical guide provides a comprehensive overview of the mechanism of action of MS-Peg4-thp, a polyethylene glycol (PEG)-based linker, in the context of PROTAC design and function. We will delve into its synthesis, its role in ternary complex formation, and its impact on the biological activity of PROTACs, supported by quantitative data and detailed experimental protocols. As a representative case study, we will refer to the characterization of a BRD4-targeting PROTAC, ZXH-3-26, which employs a similar PEG-based linker, to illustrate the principles and methodologies discussed.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This event-driven mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential to target proteins previously considered "undruggable".[2]

The linker component of a PROTAC is not merely a spacer but plays a pivotal role in its overall performance. The length, composition, and attachment points of the linker can significantly influence:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

  • Physicochemical Properties: The linker can be modified to enhance the solubility and cell permeability of the PROTAC molecule.[4]

  • Pharmacokinetics: The metabolic stability and overall pharmacokinetic profile of a PROTAC can be tuned through linker modification.

The this compound Linker: Structure and Synthesis

The this compound linker is a derivative of polyethylene glycol (PEG), a polymer known for its hydrophilicity and biocompatibility. The structure of this compound consists of a four-unit PEG chain functionalized with a mesylate (Ms) group at one end and a tetrahydropyran (THP)-protected hydroxyl group at the other.

  • PEG4 Chain: The four ethylene glycol units impart water solubility to the PROTAC, which can improve its pharmacokinetic properties. The length of the PEG chain is a critical parameter that needs to be optimized for each target and E3 ligase pair to ensure efficient ternary complex formation.

  • Mesylate (Ms) Group: The mesylate group is a good leaving group, making this end of the linker reactive towards nucleophiles such as amines or hydroxyls on the E3 ligase ligand or the POI ligand, allowing for the covalent attachment of the linker.

  • Tetrahydropyran (THP) Group: The THP group is a common acid-labile protecting group for alcohols. Its presence allows for the selective deprotection of the hydroxyl group under mild acidic conditions, enabling the subsequent attachment of the other ligand.

The synthesis of a PROTAC using an this compound linker typically involves a stepwise approach. First, one of the ligands (either for the POI or the E3 ligase) is reacted with the mesylated end of the linker. Following this, the THP protecting group is removed to expose the hydroxyl group, which is then coupled to the second ligand.

Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to tether the POI and E3 ligase ligands, thereby inducing the formation of a ternary complex. The flexibility and hydrophilicity of the PEG chain are key to this process.

The PEG linker allows for conformational flexibility, enabling the PROTAC to adopt an optimal orientation for the simultaneous binding of both the target protein and the E3 ligase. This induced proximity is the critical first step in the ubiquitination cascade. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The general signaling pathway for PROTAC-mediated protein degradation is illustrated in the following diagram:

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PROTAC Activity: A Case Study of ZXH-3-26

To provide a practical context for the evaluation of a PROTAC's efficacy, we will refer to the BRD4-targeting PROTAC, ZXH-3-26. While the exact linker in ZXH-3-26 is not specified as this compound, it is a PEG-based linker, and the principles of its characterization are directly applicable.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
ZXH-3-26BRD4HeLa<100>90

Data is representative and based on findings for ZXH-3-26.

Experimental Protocols

A thorough characterization of a PROTAC requires a suite of in vitro and cell-based assays. The following are detailed protocols for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.

Experimental Workflow:

Western_Blot_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Western Blotting workflow for PROTAC evaluation.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates at a density that allows for logarithmic growth.

    • After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., ZXH-3-26, 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.

NanoBRET/HiBiT Assay for Ternary Complex Formation and Degradation Kinetics

These bioluminescence-based assays allow for the real-time monitoring of ternary complex formation and protein degradation in live cells.

Experimental Workflow:

NanoBRET_Workflow start Start transfection Cell Transfection (e.g., NLuc-POI and HaloTag-E3) start->transfection cell_seeding Seeding in Assay Plate transfection->cell_seeding labeling HaloTag Labeling (for NanoBRET) cell_seeding->labeling protac_addition PROTAC Addition labeling->protac_addition luminescence_measurement Kinetic Luminescence Measurement protac_addition->luminescence_measurement data_analysis Data Analysis luminescence_measurement->data_analysis end End data_analysis->end

NanoBRET/HiBiT assay workflow.

Methodology (NanoBRET for Ternary Complex Formation):

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc (NLuc-POI) and the E3 ligase fused to HaloTag (HaloTag-E3).

  • Assay Preparation:

    • Seed the transfected cells in a white 96-well plate.

    • Label the HaloTag-E3 ligase with a fluorescent HaloTag ligand.

  • PROTAC Treatment and Measurement:

    • Add a serial dilution of the PROTAC to the cells.

    • Add the NanoBRET substrate and immediately measure the donor (NLuc) and acceptor (HaloTag ligand) emission signals over time.

  • Data Analysis:

    • Calculate the NanoBRET ratio (acceptor signal / donor signal).

    • Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, which is a key parameter for oral bioavailability.

Experimental Workflow:

Caco2_Workflow start Start caco2_culture Caco-2 Cell Culture on Transwell Inserts start->caco2_culture monolayer_integrity Monolayer Integrity Check (TEER Measurement) caco2_culture->monolayer_integrity protac_addition PROTAC Addition to Apical or Basolateral Chamber monolayer_integrity->protac_addition incubation Incubation protac_addition->incubation sampling Sampling from Receiver Chamber incubation->sampling quantification Quantification of PROTAC (LC-MS/MS) sampling->quantification papp_calculation Papp Calculation quantification->papp_calculation end End papp_calculation->end

References

The Pivotal Role of PEG4 Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the PEG4 linker, have garnered significant attention for their favorable characteristics. This technical guide provides a comprehensive overview of the role of PEG4 linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Function of the Linker in PROTACs

The linker in a PROTAC is not just a passive spacer; it actively contributes to the molecule's overall performance. Its length, composition, and attachment points are critical for optimizing the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] An improperly designed linker can lead to steric hindrance or a non-productive ternary complex, thereby diminishing the PROTAC's efficacy.[2]

PEG Linkers: A Preferred Choice in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and are the most commonly used linkers in PROTAC design, with approximately 54% of reported PROTACs utilizing them.[1] Their popularity stems from several key advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[1]

  • Improved Cell Permeability: By increasing the polarity of the molecule, PEG linkers can enhance cell membrane permeability, a common challenge for the high molecular weight PROTACs.

  • Tunable Length: The length of the PEG linker can be precisely and systematically modified by adding or removing ethylene glycol units, allowing for the fine-tuning of the distance between the target protein and the E3 ligase to achieve optimal ternary complex formation.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.

  • Synthetic Accessibility: A wide range of bifunctional PEG linkers are commercially available, facilitating the modular and efficient synthesis of PROTAC libraries.

Quantitative Analysis of PEG4 Linker Performance

The length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is target-dependent, and systematic screening of different linker lengths is a crucial step in PROTAC optimization. Below is a comparative analysis of BRD4-targeting PROTACs with varying PEG linker lengths.

In Vitro Degradation of BRD4
LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG4 20 95
PEG515>98
PEG63092

This table presents a synthesized comparison of a series of hypothetical BRD4-targeting PROTACs, demonstrating the impact of PEG linker length on degradation efficacy. The data illustrates a common trend where a specific PEG length (in this case, PEG5 followed closely by PEG4) provides the optimal balance for potent and efficacious degradation.

Cellular Permeability and Target Engagement
LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG4 1.5 30
PEG51.325
PEG61.140

This table shows that while longer PEG chains can slightly decrease passive permeability (as measured by PAMPA), they can improve target engagement in a cellular context up to an optimal length. The PEG4 and PEG5 linkers demonstrate a favorable balance of permeability and potent target engagement.

Pharmacokinetic Properties in Mice
LinkerOral Bioavailability (%)Plasma Half-life (hours)
PEG3102.5
PEG4 15 3.0
PEG5183.5
PEG6123.2

This table indicates that the PEG4 and PEG5 linkers also confer more favorable pharmacokinetic properties in this hypothetical series, with improved oral bioavailability and a longer plasma half-life compared to the shorter PEG3 and longer PEG6 linkers.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments.

Synthesis of a PROTAC with a PEG4 Linker

This protocol outlines the synthesis of a fluorescent PROTAC using a Bdp FL-PEG4-TCO linker and a tetrazine-functionalized binding moiety via an inverse electron-demand Diels-Alder (iEDDA) click reaction.

Materials:

  • Tetrazine-functionalized binding moiety (for POI or E3 ligase)

  • Bdp FL-PEG4-TCO linker

  • Anhydrous solvent (e.g., DMF or DMSO)

  • LC-MS system for reaction monitoring

  • Preparative HPLC for purification

  • NMR spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

  • Addition of Linker: Add 1.0 to 1.2 equivalents of the Bdp FL-PEG4-TCO linker to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically complete within 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product by preparative HPLC to obtain the final fluorescent PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.

  • Immunoblotting: Block the membrane, then incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive transcellular permeability.

Procedure:

  • Prepare Donor Plate: Add the PROTAC solution to the donor wells of the PAMPA plate.

  • Prepare Acceptor Plate: Fill the acceptor wells with buffer.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate, separated by a filter coated with a lipid layer.

  • Incubation: Incubate the plate sandwich for a set period (e.g., 4-16 hours).

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer.

Procedure:

  • Prepare Stock Solution: Dissolve the PROTAC in DMSO to create a stock solution.

  • Prepare Incubation Mixtures: Add a small volume of the stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate.

  • Incubation: Incubate the plate with shaking for a set time (e.g., 2 hours).

  • Separation: Separate any undissolved precipitate by filtration or centrifugation.

  • Quantification: Measure the concentration of the dissolved PROTAC in the supernatant/filtrate by UV-Vis spectroscopy or LC-MS/MS.

Visualizations

PROTAC Mechanism of Action and the Ubiquitin-Proteasome System

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Recycling Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway and PROTAC Intervention

BRD4_Signaling cluster_PROTAC PROTAC Action BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin Binds to Proteasome Proteasome BRD4->Proteasome Targeted to Acetyl_Histones Acetylated Histones Pol_II RNA Polymerase II Chromatin->Pol_II Recruits Transcription Gene Transcription Pol_II->Transcription cMYC c-MYC Oncogene Transcription->cMYC Proliferation Cell Proliferation & Survival cMYC->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Degradation BRD4 Degradation Proteasome->Degradation Degradation->Transcription Blocks

Caption: PROTAC-induced degradation of BRD4 disrupts its role in gene transcription.

PROTAC Design and Optimization Workflow

PROTAC_Workflow Start Target Selection (POI Identification) Ligand_Design Ligand Design/Selection (for POI and E3 Ligase) Start->Ligand_Design Linker_Selection Linker Selection (e.g., PEG4) Ligand_Design->Linker_Selection Synthesis PROTAC Synthesis Linker_Selection->Synthesis In_Vitro_Screening In Vitro Screening (Degradation Assay - Western Blot) Synthesis->In_Vitro_Screening Permeability_Solubility Physicochemical Profiling (Permeability & Solubility Assays) In_Vitro_Screening->Permeability_Solubility Optimization Iterative Optimization (Linker Length/Composition) Permeability_Solubility->Optimization Optimization->Synthesis Redesign In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Optimization->In_Vivo_Studies Potent PROTAC Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

References

The Gatekeeper of Reactivity: A Technical Guide to the THP Protecting Group in MS-Peg4-thp for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), precision and control are paramount. The strategic use of protecting groups is a cornerstone of synthetic chemistry, ensuring that specific functional groups remain inert while other parts of a molecule undergo transformation. This technical guide delves into the crucial role of the tetrahydropyranyl (THP) protecting group in the context of MS-Peg4-thp, a versatile PEG-based linker used in the synthesis of PROTACs.[1][2][3] This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the THP group's chemistry, its application in protecting the terminal hydroxyl group of a tetraethylene glycol (PEG4) linker, and the strategic workflows for its use in PROTAC assembly.

The Tetrahydropyranyl (THP) Group: A Reliable Protector

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its numerous advantages. It is favored for its low cost, ease of introduction, and general stability across a range of non-acidic reaction conditions.[4] This stability makes it compatible with many synthetic transformations, preventing the reactive hydroxyl group from interfering with desired chemical modifications elsewhere in the molecule. The THP ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). Conversely, the removal of the THP group is also straightforward, typically achieved through acidic hydrolysis, regenerating the alcohol.[5]

Quantitative Analysis of THP Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the successful synthesis of complex molecules like PROTACs. The following tables summarize representative quantitative data for the THP protection of a PEG4 alcohol and the subsequent deprotection to yield the free hydroxyl group, ready for conjugation.

Table 1: THP Protection of Tetraethylene Glycol (PEG4)

ParameterValueReference
Starting Material Tetraethylene Glycol
Reagent 3,4-Dihydro-2H-pyran (DHP)
Catalyst Pyridinium p-toluenesulfonate (PPTS)
Solvent Dichloromethane (DCM)
Reaction Time 4 hours
Temperature Room Temperature
Yield >95%

Table 2: Deprotection of THP-Protected PEG4

ParameterValueReference
Starting Material THP-O-PEG4-R
Reagent p-Toluenesulfonic acid (p-TsOH)
Solvent Methanol (MeOH)
Reaction Time 2 hours
Temperature Room Temperature
Yield Quantitative

Experimental Protocols

Detailed methodologies are essential for reproducibility in research and development. The following are representative experimental protocols for the key steps involving the THP protecting group on a PEG4 linker.

Protocol 1: THP Protection of Tetraethylene Glycol
  • Dissolution: Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents) to the solution.

  • Catalyst Introduction: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equivalents).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the THP-protected PEG4.

Protocol 2: Deprotection of THP-PEG4-Linker
  • Dissolution: Dissolve the THP-protected PEG4 linker (1 equivalent) in methanol (MeOH).

  • Acidification: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Neutralization: Quench the reaction by adding a few drops of triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

  • Purification: Concentrate the mixture under reduced pressure. The resulting crude alcohol can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Visualization of Key Processes

Diagrams are invaluable for illustrating complex chemical transformations and workflows. The following sections provide Graphviz diagrams for the THP protection/deprotection mechanism and a typical workflow for the use of this compound in PROTAC synthesis.

Mechanism of THP Protection and Deprotection

THP_Mechanism cluster_protection THP Protection (Acid-Catalyzed) cluster_deprotection THP Deprotection (Acid-Catalyzed Hydrolysis) Alcohol R-OH Intermediate Activated DHP (Oxocarbenium ion) Alcohol->Intermediate DHP 3,4-Dihydro-2H-pyran DHP->Intermediate + H+ H+ H+ THP_Ether R-O-THP Intermediate->THP_Ether + R-OH - H+ THP_Ether_D R-O-THP Protonated_Ether Protonated THP Ether THP_Ether_D->Protonated_Ether + H+ H+_D H+ H2O H₂O Alcohol_D R-OH Protonated_Ether->Alcohol_D + H₂O Byproduct 5-Hydroxypentanal Protonated_Ether->Byproduct

Mechanism of THP protection and deprotection.
Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC is a modular process that involves the sequential coupling of a ligand for the target protein, the linker, and a ligand for an E3 ubiquitin ligase. The use of a THP-protected linker like this compound allows for the strategic unveiling of the reactive hydroxyl group at the desired stage of the synthesis.

PROTAC_Synthesis_Workflow Start Start with this compound (Mesyl-PEG4-O-THP) Step1 Couple E3 Ligase Ligand (e.g., via SN2 reaction with mesylate) Start->Step1 Intermediate1 E3 Ligase Ligand-PEG4-O-THP Step1->Intermediate1 Step2 Deprotection of THP group (Acidic conditions) Intermediate1->Step2 Intermediate2 E3 Ligase Ligand-PEG4-OH Step2->Intermediate2 Step3 Couple Target Protein Ligand (e.g., via amide coupling, click chemistry) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule: E3 Ligase Ligand-PEG4-Target Protein Ligand Step3->Final_PROTAC

PROTAC synthesis workflow using this compound.

This workflow highlights a common strategy where one end of the bifunctional linker is first reacted, followed by deprotection and subsequent reaction of the other end. The mesyl (Ms) group on this compound provides a reactive site for initial conjugation, while the THP group ensures the terminal hydroxyl remains protected. Once the first ligand is attached, the THP group is removed to allow for the coupling of the second ligand, completing the PROTAC assembly.

Conclusion

The tetrahydropyranyl protecting group is a valuable tool in the synthesis of complex molecules for drug discovery. Its application in this compound provides a robust and reliable method for controlling the reactivity of the PEG4 linker during the modular assembly of PROTACs. A thorough understanding of the reaction conditions, yields, and strategic workflow, as outlined in this guide, is essential for researchers and scientists working at the forefront of targeted protein degradation and the development of next-generation therapeutics.

References

The Strategic Application of MS-Peg4-thp in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The Critical Role of the Linker in PROTAC Design

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence due to their hydrophilicity, which can enhance the solubility and bioavailability of PROTAC molecules. The length of the PEG chain is a crucial parameter that must be optimized for each specific POI and E3 ligase pair to ensure productive ternary complex formation.

MS-Peg4-thp: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker characterized by a four-unit polyethylene glycol chain. This specific length is often a good starting point in PROTAC design, balancing flexibility with the necessary reach to bridge the POI and E3 ligase. The nomenclature of this compound indicates two key functional groups:

  • MS (Mesylate): The mesylate group is an excellent leaving group, making this end of the linker reactive towards nucleophiles such as amines or hydroxyl groups on a POI ligand or an E3 ligase ligand. This facilitates the covalent attachment of the linker to one of the binding moieties.

  • thp (Tetrahydropyran): The tetrahydropyran group is a common acid-labile protecting group for alcohols. In the context of this compound, it protects a terminal hydroxyl group. This protected hydroxyl can be deprotected under acidic conditions to reveal a reactive hydroxyl group, which can then be used for further conjugation, for example, through an ether linkage or after conversion to another functional group.

The combination of a reactive mesylate and a protected hydroxyl group provides synthetic flexibility, allowing for the sequential and controlled assembly of the PROTAC molecule.

Quantitative Data on PEG4-Containing PROTACs

The optimal linker length is highly dependent on the specific target and E3 ligase. While specific data for PROTACs utilizing the exact this compound linker is not extensively published in readily available literature, the performance of PROTACs with 4-unit PEG linkers provides valuable insights into their potential efficacy. The following table summarizes representative data for PROTACs employing a PEG4 linker, demonstrating their ability to induce potent protein degradation.

Target ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
BTKPomalidomide (CRBN)Ramos1-40>90
BRD4VHL ligandHeLa<100>90
Androgen ReceptorMDM2 ligandHeLa~10,000Significant degradation

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves the hijacking of the ubiquitin-proteasome pathway. The following diagrams illustrate the key signaling pathway and experimental workflows used to evaluate PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis Plate_Cells Plate Cells Treat_Cells Treat with PROTAC (dose-response) Plate_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Calculate DC50 & Dmax) Detection->Analysis

Caption: Workflow for assessing protein degradation by Western Blot.

Ternary_Complex_Formation_Assay Ternary Complex Formation Assay Workflow (SPR) cluster_preparation Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_Analytes Inject Analytes over Sensor Surface Immobilize->Inject_Analytes Prepare_Analytes Prepare Analytes: 1. PROTAC alone 2. POI alone 3. PROTAC + POI Prepare_Analytes->Inject_Analytes Measure_Response Measure Binding Response (Sensorgrams) Inject_Analytes->Measure_Response Fit_Data Fit Sensorgrams to Binding Models Measure_Response->Fit_Data Calculate_Kinetics Calculate Kinetic Parameters (ka, kd, KD) Fit_Data->Calculate_Kinetics Determine_Cooperativity Determine Cooperativity (α) Calculate_Kinetics->Determine_Cooperativity

Caption: Workflow for Ternary Complex Formation Assay using SPR.

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of PROTACs. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound Linker (General Scheme)

This protocol outlines a general strategy for incorporating the this compound linker into a PROTAC.

Step 1: Reaction of this compound with the first binding moiety (e.g., POI ligand with a nucleophilic handle)

  • Dissolve the POI ligand (containing a nucleophilic group like an amine or hydroxyl) in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution to deprotonate the nucleophile.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.

  • Upon completion, quench the reaction and purify the product (POI-ligand-Peg4-thp) using flash chromatography or preparative HPLC.

Step 2: Deprotection of the THP group

  • Dissolve the purified POI-ligand-Peg4-thp in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS, or a mild aqueous acid).

  • Stir the reaction at room temperature and monitor the deprotection by LC-MS.

  • Once the reaction is complete, neutralize the acid and remove the solvent under reduced pressure. Purify the resulting POI-ligand-Peg4-OH if necessary.

Step 3: Conjugation to the second binding moiety (e.g., E3 ligase ligand)

  • The conjugation method will depend on the functional group on the E3 ligase ligand. If the E3 ligase ligand has a carboxylic acid, an esterification or amidation reaction can be performed with the hydroxyl group of POI-ligand-Peg4-OH.

  • For amidation: Activate the carboxylic acid on the E3 ligase ligand using a coupling reagent (e.g., HATU, HOBt/EDC).

  • Add the POI-ligand-Peg4-OH and a base (e.g., DIPEA) to the activated E3 ligase ligand.

  • Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against POI and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the POI levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified POI, E3 ligase, and PROTAC

  • Amine coupling kit for immobilization

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics and affinity of the PROTAC-E3 ligase interaction.

    • Inject a series of concentrations of the POI over the immobilized E3 ligase to check for any direct interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of samples containing a constant concentration of POI and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions).

    • Calculate the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for each interaction.

    • Determine the cooperativity (α) of ternary complex formation by comparing the binding affinities of the binary and ternary interactions.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the POI.

Materials:

  • Purified POI, E3 ligase complex (with E1 and E2 enzymes), and PROTAC

  • Ubiquitin and ATP

  • Reaction buffer

  • Anti-POI antibody and anti-ubiquitin antibody

  • Western blot reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the POI in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with an anti-POI antibody to detect the unmodified and ubiquitinated forms of the POI (which will appear as a ladder of higher molecular weight bands).

    • Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating the POI to confirm ubiquitination.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs for targeted protein degradation. Its tetraethylene glycol spacer offers a favorable balance of flexibility and length, while its functional handles allow for versatile and controlled conjugation strategies. The successful development of potent protein degraders relies on a systematic evaluation of linker properties, coupled with rigorous biological and biophysical characterization. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate PROTACs incorporating the this compound linker, ultimately advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.

References

Synthesis and Purification of MS-PEG4-THP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of MS-PEG4-THP, a heterobifunctional linker commonly utilized in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthetic protocol, purification methods, and the underlying chemical principles.

Introduction

This compound is a valuable chemical tool characterized by a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides optimal spacing.[1][] One terminus of the PEG chain is capped with a methanesulfonyl (Ms) group, a good leaving group for nucleophilic substitution reactions. The other terminus is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group for alcohols.[3][4][5] This orthogonal reactivity makes this compound a versatile linker in multi-step synthetic strategies for novel drug candidates.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence starting from tetraethylene glycol. The first step involves the selective mono-protection of one of the terminal hydroxyl groups with a tetrahydropyranyl (THP) ether. The second step is the mesylation of the remaining free hydroxyl group.

Synthesis_Pathway Tetraethylene_glycol Tetraethylene glycol Step1 Mono-protection (DHP, cat. Acid) Tetraethylene_glycol->Step1 THP_PEG4_OH THP-PEG4-OH Step1->THP_PEG4_OH Step2 Mesylation (MsCl, Base) THP_PEG4_OH->Step2 MS_PEG4_THP This compound Step2->MS_PEG4_THP

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of THP-PEG4-OH (Mono-protection)

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Tetraethylene glycol194.2310019.42 g
3,4-Dihydropyran (DHP)84.12504.21 g
p-Toluenesulfonic acid172.201172 mg
Dichloromethane (DCM)--200 mL

Procedure:

  • To a solution of tetraethylene glycol in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid.

  • Slowly add 3,4-dihydropyran (DHP) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis of this compound (Mesylation)

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
THP-PEG4-OH (crude)~278.35~40~11.13 g
Triethylamine (TEA)101.19608.35 mL
Methanesulfonyl chloride114.55503.86 mL
Dichloromethane (DCM)--150 mL

Procedure:

  • Dissolve the crude THP-PEG4-OH in DCM and cool the solution to 0 °C.

  • Add triethylamine (TEA) to the solution.

  • Add methanesulfonyl chloride dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude this compound is purified by column chromatography on silica gel.

Parameters:

ParameterValue
Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseEthyl acetate/Hexane gradient (e.g., 20% to 60% Ethyl acetate)
DetectionTLC with potassium permanganate stain

Procedure:

  • Prepare a silica gel column with the chosen solvent system.

  • Load the crude product onto the column.

  • Elute the column with the ethyl acetate/hexane gradient.

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (EtOAc/Hexane Gradient) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis TLC_Analysis->Fraction_Collection Identify impure fractions Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Characterization Data (Representative)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Result
¹H NMR Peaks corresponding to the mesyl group, the PEG backbone, and the THP protecting group with appropriate integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of this compound.
Purity (HPLC) >95%

Conclusion

This technical guide provides a representative, detailed protocol for the synthesis and purification of this compound. The described methods are based on well-established organic chemistry principles for the protection of alcohols and the formation of mesylates. Researchers can adapt these protocols to their specific laboratory conditions and scale. The successful synthesis and purification of this versatile linker are crucial for the advancement of research in targeted drug delivery and development.

References

An In-Depth Technical Guide to MS-Peg4-thp for Beginners in PROTAC Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. Unlike traditional small-molecule inhibitors that simply block the function of a target protein, PROTACs are designed to eliminate specific proteins from the cell entirely.[1][2] They achieve this by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).

A PROTAC is a heterobifunctional molecule composed of three key components:

  • A ligand for the target protein of interest (POI): This "warhead" binds specifically to the protein intended for degradation.

  • A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, a key enzyme in the UPS.

  • A chemical linker: This flexible chain connects the warhead and the anchor, bringing the POI and the E3 ligase into close proximity.

This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, a cellular machine responsible for protein breakdown. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex between the POI and the E3 ligase.[2][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties.[3]

MS-Peg4-thp: A Key Building Block for PROTAC Synthesis

This compound is a PEG-based linker that can be utilized in the synthesis of PROTACs. The "Peg4" designation indicates a chain of four ethylene glycol units, which imparts hydrophilicity to the molecule. This increased water solubility can enhance the overall solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules. The "thp" (tetrahydropyran) group is a protecting group for a hydroxyl functional group, which can be removed under acidic conditions to allow for further chemical modification. The "MS" likely refers to a mesylate group, a good leaving group often used in nucleophilic substitution reactions for linker attachment.

Physicochemical Properties of PEG4 Linkers

The properties of the linker are crucial for the overall performance of the PROTAC. The table below summarizes key physicochemical properties of PEG4 linkers relevant to PROTAC design.

PropertyDescriptionImpact on PROTAC Performance
Molecular Weight The mass of the linker contributes to the overall molecular weight of the PROTAC.Higher molecular weight can negatively impact cell permeability. PEG linkers offer a balance between length and molecular weight.
Solubility The ethylene glycol units in PEG linkers are hydrophilic.Increased water solubility of the PROTAC, which can improve its pharmacokinetic properties.
Flexibility The PEG chain is flexible, allowing for conformational adjustments.Facilitates the optimal orientation of the POI and E3 ligase for efficient ternary complex formation and ubiquitination.
Length The four ethylene glycol units provide a specific spacer length.The linker length is critical for productive ternary complex formation. Too short a linker may lead to steric hindrance, while a linker that is too long may not effectively bring the two proteins together.
Biocompatibility PEG is generally considered biocompatible and non-immunogenic.Reduces the potential for adverse immune responses to the PROTAC molecule.

Experimental Protocols

Synthesis of a PROTAC using an Amine-PEG4-THP Linker

While a specific protocol for this compound was not detailed in the provided search results, the following is a representative, detailed protocol for the synthesis of a hypothetical PROTAC using a similar amine-functionalized PEG4 linker with a THP-protected alcohol. This protocol illustrates the common steps of amide bond formation and deprotection.

Step 1: Amide Coupling of POI Ligand to the Linker

  • Reagents and Materials:

    • POI ligand with a carboxylic acid functional group (POI-COOH)

    • Amine-PEG4-O-THP

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve POI-COOH (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add Amine-PEG4-O-THP (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker-O-THP conjugate.

Step 2: Deprotection of the THP Group

  • Reagents and Materials:

    • POI-Linker-O-THP

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid

    • Methanol

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve the POI-Linker-O-THP in methanol.

    • Add a catalytic amount of p-TsOH.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC (Thin Layer Chromatography) or LC-MS.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO3 solution).

    • Remove the methanol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the deprotected POI-Linker-OH.

Step 3: Functionalization of the Hydroxyl Group and Coupling to the E3 Ligase Ligand

  • Reagents and Materials:

    • POI-Linker-OH

    • Mesyl chloride (MsCl) or another activating agent

    • Triethylamine (TEA) or another suitable base

    • Anhydrous DCM (Dichloromethane)

    • E3 ligase ligand with a nucleophilic handle (e.g., an amine or thiol)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the POI-Linker-OH in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Add TEA (1.5 equivalents) followed by the dropwise addition of MsCl (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the formation of the mesylated intermediate (POI-Linker-OMs) by TLC or LC-MS.

    • In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in a suitable solvent (e.g., DMF).

    • Add the crude POI-Linker-OMs solution to the E3 ligase ligand solution.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by LC-MS.

    • Work up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC (High-Performance Liquid Chromatography).

Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol outlines the steps to determine the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context. The key parameters determined are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum level of degradation achieved).

  • Materials:

    • Cell line expressing the target protein

    • Cell culture medium and supplements

    • PROTAC stock solution (e.g., in DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system (e.g., chemiluminescence imager)

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

      • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range might be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

      • Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.

      • Incubate the cells for a predetermined time (e.g., 18-24 hours).

    • Cell Lysis and Protein Quantification:

      • After treatment, wash the cells twice with ice-cold PBS.

      • Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.

      • Transfer the supernatant (protein lysate) to a new tube.

      • Determine the protein concentration of each lysate using a BCA protein assay.

    • Western Blotting:

      • Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer.

      • Boil the samples at 95 °C for 5 minutes.

      • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

      • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

      • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

      • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Data Analysis:

      • Quantify the band intensities for the target protein and the loading control using densitometry software.

      • Normalize the intensity of the target protein band to the corresponding loading control band.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the logarithm of the PROTAC concentration.

      • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Representative Quantitative Data for PROTAC Efficacy

The following table provides a template for summarizing the degradation efficiency of a hypothetical PROTAC.

Cell LineTarget ProteinDC50 (nM)Dmax (%)Treatment Time (h)
Example Cell Line ATarget X509524
Example Cell Line BTarget X759024

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Development and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Design PROTAC Design (Warhead, Linker, Anchor) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture & PROTAC Treatment Characterization->Cell_Culture Western_Blot Western Blot Cell_Culture->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

References

An In-depth Technical Guide to MS-Peg4-thp as a Chemical Probe for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of chemical tools is paramount to success. This guide provides a comprehensive overview of MS-Peg4-thp, a bifunctional chemical probe component crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC, such as this compound, is a critical determinant of the final molecule's efficacy and druglike properties.

Core Features of this compound

This compound is a heterobifunctional linker featuring three key chemical motifs: a methanesulfonyl (Ms) group, a tetraethylene glycol (Peg4) spacer, and a tetrahydropyran (thp) protecting group. Each component serves a distinct purpose in the construction of a functional PROTAC.

  • Methanesulfonyl (Ms) Group: The methanesulfonyl group is an excellent leaving group in nucleophilic substitution reactions. This reactive handle allows for the covalent attachment of the linker to a nucleophilic site, typically a hydroxyl or amino group, on either the target protein ligand or the E3 ligase ligand.

  • Polyethylene Glycol (Peg4) Spacer: The tetraethylene glycol chain provides a flexible spacer of a defined length. The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The PEG component also imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability, key factors in developing effective chemical probes and drug candidates.[2]

  • Tetrahydropyran (thp) Group: The tetrahydropyran group serves as a protecting group for a terminal hydroxyl functionality. This protection strategy is essential during multi-step syntheses to prevent unwanted side reactions. The THP group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the hydroxyl group for subsequent conjugation.[3]

Physicochemical and Structural Properties

The rational design of PROTACs relies on a thorough understanding of the physicochemical properties of their components. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C14H28O8S[4]
Molecular Weight 356.43 g/mol [4]
Appearance Liquid
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Conditions Recommended storage at -20°C for long-term stability

Experimental Protocols

The following sections detail generalized experimental protocols for the application of this compound in the synthesis and evaluation of a PROTAC.

Synthesis of a PROTAC using this compound

This protocol outlines a representative synthetic workflow for constructing a PROTAC. The synthesis involves the deprotection of the THP group, followed by the coupling of the linker to the target protein and E3 ligase ligands.

Step 1: Deprotection of the THP Group

  • Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol.

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the acid with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting hydroxyl-PEG4-Ms linker by flash column chromatography.

Step 2: Coupling to the First Ligand (e.g., Target Protein Ligand with a Nucleophilic Handle)

  • Dissolve the deprotected hydroxyl-PEG4-Ms linker and the target protein ligand (containing a nucleophilic group like a phenol or amine) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or cesium carbonate, to facilitate the nucleophilic substitution reaction.

  • Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting intermediate (Ligand1-Peg4-OH) by flash column chromatography or preparative HPLC.

Step 3: Functionalization of the Terminal Hydroxyl Group

  • The terminal hydroxyl group of the Ligand1-Peg4-OH intermediate can be converted into a more reactive functional group for coupling with the second ligand. For example, it can be mesylated again or converted to a carboxylic acid or an azide for click chemistry.

Step 4: Coupling to the Second Ligand (e.g., E3 Ligase Ligand)

  • The final coupling step involves reacting the functionalized Ligand1-Peg4 intermediate with the E3 ligase ligand using appropriate coupling chemistry (e.g., amide coupling, click chemistry). The choice of reaction depends on the functional groups present on both molecules.

  • Purify the final PROTAC product using preparative HPLC and characterize it by LC-MS and NMR.

Evaluation of PROTAC Efficacy

Once synthesized, the efficacy of the PROTAC needs to be evaluated. A standard method for this is Western Blotting to determine the concentration-dependent degradation of the target protein.

1. Cell Culture and Treatment:

  • Plate the desired cell line in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.
  • Prepare a series of dilutions of the synthesized PROTAC in the cell culture medium.
  • Treat the cells with the different concentrations of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the total protein concentration in each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western Blot.

4. Western Blotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the results.
  • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.
  • Normalize the target protein levels to the loading control.
  • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.
  • From this curve, determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Visualizing Key Processes

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate the fundamental PROTAC mechanism, a generalized synthetic workflow, and the experimental procedure for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Ligand-Linker-Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The general mechanism of action for a PROTAC.

PROTAC_Synthesis_Workflow cluster_1 Synthetic Workflow for a PROTAC using this compound Start This compound Deprotection THP Deprotection (mild acid) Start->Deprotection Intermediate1 HO-Peg4-Ms Deprotection->Intermediate1 Coupling1 Couple to Ligand 1 (e.g., Target Binder) Intermediate1->Coupling1 Intermediate2 Ligand1-Peg4-OH Coupling1->Intermediate2 Functionalization Functionalize OH (e.g., -OMs, -N3) Intermediate2->Functionalization Intermediate3 Functionalized Intermediate Functionalization->Intermediate3 Coupling2 Couple to Ligand 2 (e.g., E3 Ligase Ligand) Intermediate3->Coupling2 Purification Purification (HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis.

PROTAC_Evaluation_Workflow cluster_2 Workflow for PROTAC Efficacy Evaluation Cell_Culture Cell Culture Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification WB Western Blot (SDS-PAGE, Transfer, Antibody Probing) Quantification->WB Detection Signal Detection (ECL) WB->Detection Analysis Data Analysis (Densitometry) Detection->Analysis Result Determine DC50 & Dmax Analysis->Result

References

Methodological & Application

Revolutionizing Targeted Protein Degradation: The MS-Peg4-THP Protocol for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]

The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic tractability for optimizing linker length. The MS-Peg4-THP linker, a tetraethylene glycol spacer featuring a methanesulfonyl (mesyl) group and a tetrahydropyran (THP)-protected alcohol, offers a versatile platform for the modular synthesis of PROTACs.

The this compound Linker: A Versatile Tool for PROTAC Synthesis

The "this compound" linker is understood to be a tetraethylene glycol derivative functionalized with a mesylate group (a good leaving group for nucleophilic substitution) at one end and a THP-protected alcohol at the other. This structure allows for a sequential and controlled synthesis of PROTACs. The mesylate enables facile coupling to a nucleophilic group on either the POI ligand or the E3 ligase ligand. The THP group serves as a protecting group for the terminal hydroxyl, which can be deprotected under acidic conditions to reveal a reactive hydroxyl group for subsequent conjugation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs exert their function through the ubiquitin-proteasome system (UPS), a major pathway for regulated protein degradation in eukaryotic cells. The following diagram illustrates the key steps in PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a PROTAC using an this compound linker and the subsequent evaluation of its degradation activity.

Protocol 1: PROTAC Synthesis using this compound Linker

This protocol outlines a two-step synthesis involving the initial coupling of the linker to a POI ligand, followed by deprotection and coupling to an E3 ligase ligand.

Step 1a: Coupling of this compound to a Phenolic POI Ligand

  • Reagents and Materials:

    • POI ligand with a phenolic hydroxyl group (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add K₂CO₃ to the solution and stir at room temperature for 30 minutes.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the POI-Peg4-THP intermediate.

Step 1b: THP Deprotection

  • Reagents and Materials:

    • POI-Peg4-THP intermediate (1.0 eq)

    • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20% v/v)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the POI-Peg4-THP intermediate in DCM.

    • Add the acidic solution (e.g., 4M HCl in dioxane or TFA/DCM) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM (3x) to ensure its complete removal. The resulting POI-Peg4-OH is often used in the next step without further purification.

Step 1c: Coupling of POI-Peg4-OH to an E3 Ligase Ligand

  • Reagents and Materials:

    • POI-Peg4-OH intermediate (1.1 eq)

    • E3 ligase ligand with a carboxylic acid functionality (e.g., pomalidomide derivative) (1.0 eq)

    • HATU (1.2 eq) or HBTU/HOBt

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the POI-Peg4-OH intermediate in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Evaluation of PROTAC Activity by Western Blot

This protocol describes the quantitative assessment of target protein degradation in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

PROTAC Synthesis and Evaluation Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start POI & E3 Ligase Ligands This compound Linker Step1 Step 1a: Coupling (POI-Peg4-THP) Start->Step1 Step2 Step 1b: THP Deprotection (POI-Peg4-OH) Step1->Step2 Step3 Step 1c: Coupling (Final PROTAC) Step2->Step3 Purification Purification (HPLC) Step3->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Quantitative Data Presentation

The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency of a PROTAC. The following tables summarize comparative data for PROTACs with varying PEG linker lengths against different protein targets.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Impact of PEG Linker Length on Degradation of BRD4

PROTAC SeriesLinker CompositionDC₅₀ in H661 cells (µM)
CRBN-based0 PEG units< 0.5
CRBN-based1-2 PEG units> 5
CRBN-based4-5 PEG units< 0.5
VHL-basedIncreasing PEG lengthPotency decreased

Table 4: Degradation of Bruton's Tyrosine Kinase (BTK) with a Noncovalent PROTAC

PROTACDC₅₀ (nM)Dₘₐₓ (%)
NC-1 (with PEG linker)2.297

Conclusion

The this compound linker provides a strategic and versatile building block for the synthesis of PROTACs. The presented protocols offer a comprehensive guide for the chemical synthesis and biological evaluation of these novel protein degraders. The modular nature of this synthetic approach, coupled with robust analytical methods for assessing degradation, empowers researchers to systematically optimize PROTAC design and accelerate the development of this promising therapeutic modality. The provided comparative data underscores the critical importance of linker length in achieving optimal degradation efficacy, highlighting the need for empirical validation for each new PROTAC system.

References

Application Notes: Conjugation of Amine-Reactive PEG Linkers to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Conjugation of MS-Peg4-thp to a Primary Amine

Document ID: ANP-202511-01

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides a detailed protocol for the covalent conjugation of an amine-reactive PEG linker, specifically this compound, to a molecule containing a primary amine. Primary amines (-NH₂) are common functional groups found in biomolecules such as the N-terminus of proteins and the side chains of lysine residues, as well as in amine-modified oligonucleotides and other small molecules.[1][2][3][4]

The linker , this compound, is a heterobifunctional molecule. It consists of a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation. One terminus is functionalized with an amine-reactive group, designated here as "MS" (assumed to be an N-hydroxysuccinimide ester, a common amine-reactive moiety, often referred to as a succinimidyl ester). The other terminus contains a hydroxyl group protected by a tetrahydropyranyl (THP) group. The THP group is stable under the conditions required for amine conjugation but can be removed under mild acidic conditions to reveal a terminal hydroxyl group for subsequent modifications.[5]

The protocol details the mechanism of N-hydroxysuccinimide (NHS) ester-amine coupling, optimal reaction conditions, step-by-step procedures for conjugation and purification, and an optional protocol for the deprotection of the THP group.

Principle of the Reaction

The conjugation of an NHS ester-functionalized linker to a primary amine proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly efficient and specific for primary amines within a defined pH range.

Key Reaction Parameters

The success of the conjugation is critically dependent on several parameters, which are summarized in the tables below.

Table 1: Buffer Conditions for NHS Ester-Amine Conjugation
ParameterRecommended ConditionRationale & Notes
pH 7.2 - 8.5 (Optimal: 8.0 - 8.5)Balances amine nucleophilicity and NHS ester stability. Below pH 7, the amine is protonated (-NH₃⁺) and non-reactive. Above pH 9, hydrolysis of the NHS ester significantly reduces conjugation efficiency.
Recommended Buffers Phosphate (PBS), Borate, Carbonate/Bicarbonate, HEPESThese buffers lack primary amines and do not interfere with the reaction.
Buffers to Avoid Tris, Glycine, or any buffer containing primary aminesThese buffers will compete with the target molecule for reaction with the NHS ester, significantly lowering the yield of the desired conjugate.
Table 2: Reaction Conditions and Molar Ratios
ParameterRecommended ConditionRationale & Notes
Molar Excess of Linker 5- to 20-fold molar excess over the amineA molar excess of the PEG linker drives the reaction towards completion. The optimal ratio should be determined empirically for each specific application.
Solvent for Linker Anhydrous DMSO or DMFThis compound is often hydrophobic. It should be dissolved in a minimal amount of organic solvent before being added to the aqueous reaction buffer. The final organic solvent concentration should not exceed 10%.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. Reactions at 4°C can be used to minimize degradation of sensitive biomolecules, though reaction times will need to be extended.
Reaction Time 30 - 60 minutes at Room Temperature; 2 - 4 hours at 4°CIncubation time may need optimization. Reaction progress can be monitored by analytical techniques like HPLC or LC-MS.

Visualization of Chemistry and Workflow

Chemical Reaction Pathway

Caption: Reaction of an amine-reactive NHS-ester with a primary amine.

Experimental Workflow

G prep_amine Prepare Amine Molecule in Amine-Free Buffer (e.g., PBS, pH 8.0) conjugate Conjugation Add PEG solution to amine solution Incubate (e.g., 1 hr, RT) prep_amine->conjugate prep_peg Prepare this compound in Anhydrous DMSO prep_peg->conjugate quench Quench Reaction (Optional) Add 50 mM Tris or Glycine conjugate->quench purify Purification (e.g., SEC, Dialysis) quench->purify analyze Analysis & Storage (e.g., HPLC, MS, SDS-PAGE) purify->analyze

Caption: General experimental workflow for PEGylation of an amine.

Relationship Between pH, Reactivity, and Hydrolysis

G cluster_pH Reaction pH cluster_outcomes Primary Outcomes low_pH Low pH (<7.0) amine_protonated Amine is Protonated (R-NH₃⁺) LOW REACTIVITY low_pH->amine_protonated Leads to opt_pH Optimal pH (7.2-8.5) good_conjugation Efficient Amide Bond Formation GOOD CONJUGATION opt_pH->good_conjugation Leads to high_pH High pH (>9.0) hydrolysis Rapid NHS Ester Hydrolysis LOW YIELD high_pH->hydrolysis Leads to

Caption: The effect of pH on the efficiency of NHS-ester conjugation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol provides a general procedure. Specific amounts and volumes should be adjusted based on the scale of the reaction and the properties of the amine-containing molecule.

A. Materials

  • Amine-containing molecule (e.g., protein, peptide, amine-modified oligonucleotide)

  • This compound (Amine-Reactive PEG Linker)

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.0 (Amine-free PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., desalting columns, dialysis cassettes, HPLC system)

B. Procedure

  • Prepare the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the stock solution of your molecule contains amine buffers (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column prior to starting.

  • Prepare the this compound Linker:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10-50 mM stock solution. Do not store the linker in solution, as the NHS ester will hydrolyze over time.

  • Perform the Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold) over the amine-containing molecule.

    • Add the calculated volume of the linker solution to the solution of the amine-containing molecule while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and consume any excess reactive linker, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).

    • Incubate for an additional 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and reaction byproducts (NHS) from the conjugate.

    • For proteins and large molecules: Use a desalting column (size-exclusion chromatography) or dialysis against an appropriate buffer (e.g., PBS pH 7.4).

    • For small molecules: Purification may require reverse-phase HPLC (RP-HPLC).

    • Ion-exchange chromatography can also be effective for separating PEGylated species from unreacted protein.

  • Characterize and Store:

    • Confirm the successful conjugation and assess the degree of labeling using appropriate analytical methods (e.g., SDS-PAGE, MALDI-TOF mass spectrometry, HPLC).

    • Store the purified conjugate under conditions that are optimal for the parent molecule, typically at -20°C or -80°C.

Protocol 2: Optional Deprotection of the THP Group

Perform this protocol on the purified conjugate from Protocol 1 if the terminal hydroxyl group is needed for subsequent applications.

A. Materials

  • Purified R-NH-CO-Peg4-OThp conjugate

  • Deprotection Solution: Acetic acid:Tetrahydrofuran (THF):Water in a 4:2:1 (v/v/v) ratio.

  • Alternative reagents include pyridinium p-toluenesulfonate (PPTS) in ethanol or 2% trifluoroacetic acid (TFA) in dichloromethane (DCM).

B. Procedure

  • Lyophilize or evaporate the solvent from the purified conjugate.

  • Dissolve the conjugate in the Deprotection Solution.

  • Incubate the reaction at room temperature or slightly elevated temperature (e.g., 45°C) for 2-6 hours. Monitor the reaction by TLC or LC-MS to determine completion.

  • Remove the deprotection reagents by lyophilization, evaporation under reduced pressure, or purification by RP-HPLC.

  • The final product is the deprotected conjugate: R-NH-CO-Peg4-OH .

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Inactive Linker: NHS ester has hydrolyzed due to moisture.Always equilibrate the linker vial to room temperature before opening. Prepare the linker stock solution immediately before use.
2. Incorrect pH: Reaction pH is too low (<7.0).Ensure the buffer pH is between 7.2 and 8.5. Use a calibrated pH meter.
3. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).Exchange the sample into an amine-free buffer (PBS, HEPES, Borate) before conjugation.
Precipitation During Reaction 1. High Organic Solvent Concentration: Too much DMSO/DMF was added.Keep the final concentration of the organic solvent below 10%.
2. Protein Instability: The protein is not stable under the reaction conditions.Reduce the reaction temperature to 4°C. Check the protein's solubility in the chosen buffer.
No Reaction 1. Inaccessible Amines: The primary amines on the target molecule are sterically hindered.Consider using a longer PEG spacer. Denature and refold the protein if possible, or perform peptide mapping to confirm accessible lysines.
2. Incorrect Reagents: One of the reagents is degraded or incorrect.Verify the integrity and identity of all reagents. Use a fresh batch of linker.

References

Application Notes and Protocols for MS-Peg4-thp in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of MS-Peg4-thp, a heterobifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker is a valuable tool in drug discovery for inducing the degradation of specific target proteins.

Introduction to this compound

This compound is a chemical linker designed for the construction of PROTACs. A PROTAC is a chimeric molecule that simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker possesses three key components:

  • Methyl Sulfone (MS): A functional group that can react with nucleophiles, particularly thiol groups present in cysteine residues of proteins or ligands.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility and bioavailability of the PROTAC molecule. PEG linkers are widely used in PROTAC design to provide flexibility and optimize the distance between the two binding ligands for efficient ternary complex formation.[1][2][3]

  • Tetrahydropyranyl (THP): A protecting group for a terminal hydroxyl functionality. The THP group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a hydroxyl group for further conjugation.[4][5]

Chemical and Physical Properties

PropertyValue
Molecular Formula C14H28O8S
Molecular Weight 356.43 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane.
Storage Store at -20°C for long-term stability.

Application: PROTAC Synthesis

The primary application of this compound is in the modular synthesis of PROTACs. The linker allows for the sequential or convergent connection of a ligand for the target protein and a ligand for an E3 ligase. The general strategy involves two key reactions:

  • Reaction of the Methyl Sulfone Group: The methyl sulfone moiety can serve as an electrophile for reaction with a thiol-containing ligand or protein.

  • Deprotection of the THP Group and Subsequent Conjugation: The THP group is removed under acidic conditions to expose a hydroxyl group. This hydroxyl group can then be activated or directly coupled to the second ligand.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary for specific target proteins and ligands.

Protocol 1: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the free hydroxyl functionality.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting product (MS-Peg4-OH) by silica gel column chromatography.

Expected Outcome:

The THP group is removed, yielding the corresponding alcohol. The success of the deprotection can be confirmed by NMR spectroscopy (disappearance of the characteristic THP signals) and mass spectrometry (a decrease in molecular weight).

Protocol 2: Conjugation to a Thiol-Containing Ligand

This protocol outlines the reaction of the methyl sulfone group of this compound with a thiol-containing molecule.

Materials:

  • This compound (or MS-Peg4-OH from Protocol 1)

  • Thiol-containing ligand (1-1.2 equivalents)

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the thiol-containing ligand in anhydrous DMF or DMSO under an inert atmosphere.

  • Add DIPEA to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound (or MS-Peg4-OH) in DMF or DMSO dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by preparative HPLC.

Expected Outcome:

Formation of a thioether bond between the this compound linker and the thiol-containing ligand. The product can be characterized by LC-MS and NMR.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product MS_Peg4_thp This compound Step1 Thiol Reaction MS_Peg4_thp->Step1 Methyl Sulfone Reactivity Thiol_Ligand Thiol-containing Ligand Thiol_Ligand->Step1 Second_Ligand Second Ligand (e.g., E3 Ligase binder) Step3 Conjugation Second_Ligand->Step3 Intermediate1 Ligand-Linker Intermediate Step1->Intermediate1 Thioether Linkage Step2 THP Deprotection Intermediate2 Activated Linker Step2->Intermediate2 Revealed Hydroxyl PROTAC PROTAC Molecule Step3->PROTAC Final Conjugation Intermediate1->Step2 Intermediate2->Step3

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

Signaling_Pathway PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC synthesized using the this compound linker.

References

Application Notes and Protocols for Utilizing PEGylated PROTACs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design due to their synthetic accessibility, flexibility, and ability to improve solubility. MS-Peg4-thp is a PEG-based PROTAC linker that can be incorporated into the synthesis of PROTACs to connect the POI and E3 ligase ligands.

This document provides detailed application notes and protocols for the characterization of a hypothetical PROTAC, herein referred to as "PROTAC-X," which utilizes a PEG-based linker such as this compound, in cell-based assays.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC-X POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Recruits POI Target Protein (POI) E3 E3 Ligase Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC-X POI_bound->PROTAC_bound PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub_pool Ubiquitin Pool Ub_pool->E3_bound

Caption: PROTAC-X mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following table presents hypothetical data for our illustrative PROTAC-X in two different cancer cell lines.

Cell LineTarget ProteinPROTAC-X DC50 (nM)PROTAC-X Dmax (%)Timepoint (hours)
MCF-7 (Breast Cancer)Protein A25>90%24
HCT116 (Colon Cancer)Protein A50>85%24

This is illustrative data for PROTAC-X and should be replaced with experimentally derived values.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • PROTAC-X

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-X in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of PROTAC-X or vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log concentration of PROTAC-X to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis A Seed Cells in 6-well Plates B Treat with PROTAC-X Concentrations A->B C Lyse Cells & Collect Supernatant B->C D Quantify Protein (BCA Assay) C->D E Normalize & Prepare Samples for Loading D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Antibody Incubation G->H I Detection & Imaging H->I J Densitometry Analysis I->J K Calculate % Degradation J->K L Determine DC50 & Dmax K->L

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Quantitative Mass Spectrometry-Based Proteomics

For a more comprehensive and unbiased assessment of PROTAC-X's effects on the cellular proteome, quantitative mass spectrometry can be employed. This can confirm the specificity of the PROTAC and identify potential off-target effects.

Materials:

  • Cells treated with PROTAC-X and vehicle control as described in Protocol 1.

  • Lysis buffer compatible with mass spectrometry (e.g., urea-based buffer).

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin).

  • Sample clean-up materials (e.g., C18 desalting columns).

  • Tandem Mass Tag (TMT) reagents for multiplexed quantification (optional).

  • High-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).

Procedure:

  • Sample Preparation:

    • Lyse cells from PROTAC-X and vehicle-treated groups.

    • Quantify protein concentration.

    • Take equal amounts of protein from each sample.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using trypsin.

  • Peptide Labeling (Optional): For multiplexed analysis, label peptides from different samples with TMT reagents according to the manufacturer's protocol.

  • Sample Clean-up: Desalt the peptide samples using C18 columns to remove contaminants.

  • LC-MS/MS Analysis:

    • Inject the prepared peptide samples into the LC-MS/MS system.

    • Separate peptides by liquid chromatography.

    • Analyze the eluted peptides by mass spectrometry to determine their sequence and abundance.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-X treated samples compared to the control.

    • Confirm the specific degradation of the target protein and assess any significant changes in other proteins (off-targets).

Conclusion

The use of PROTACs with PEG-based linkers like this compound represents a promising strategy in targeted protein degradation. The protocols outlined in these application notes provide a robust framework for the characterization of such molecules in cell-based assays. By employing techniques such as Western blotting and quantitative proteomics, researchers can effectively determine the potency, efficacy, and specificity of their PROTACs, paving the way for the development of novel therapeutics.

References

Application Notes and Protocols for Protein Pegylation with Amine-Reactive PEG Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its circulatory half-life by reducing renal clearance.[1][2][3] Furthermore, the hydrophilic PEG chains can shield the protein surface, leading to enhanced solubility, reduced aggregation, increased stability against proteolytic degradation, and decreased immunogenicity.[3][4]

This document provides a detailed protocol for the pegylation of proteins using amine-reactive methoxy-PEG-N-hydroxysuccinimidyl (MS-PEG) esters, with a focus on MS(PEG)4-NHS. These reagents react efficiently with primary amino groups (-NH2), such as the N-terminus of the polypeptide chain and the side chain of lysine residues, to form stable amide bonds.

Principle of Amine-Reactive Pegylation

The pegylation reaction with an MS-PEG-NHS ester is a nucleophilic acyl substitution. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimidyl ester. This results in the formation of a stable amide bond between the protein and the PEG molecule, with the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically performed in a buffer with a pH range of 7.0 to 9.0 to ensure the primary amines are sufficiently deprotonated and thus nucleophilic.

Experimental Workflow Overview

The overall process of protein pegylation involves several key stages, from initial planning and reaction setup to the purification and characterization of the final conjugate. Each step requires careful consideration and optimization to achieve the desired level of pegylation while preserving the biological activity of the protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange) Pegylation Pegylation Reaction Protein_Prep->Pegylation PEG_Prep PEG Reagent Preparation PEG_Prep->Pegylation Quenching Quenching Pegylation->Quenching IEX Ion-Exchange Chromatography (IEX) Quenching->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE MS Mass Spectrometry SEC->MS Activity_Assay Biological Activity Assay SEC->Activity_Assay

Caption: General experimental workflow for protein pegylation.

Materials and Reagents

Material/ReagentSpecifications
Protein of InterestPurified, in a suitable buffer
MS(PEG)4-NHS EsterHigh purity
Reaction BufferAmine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0
Organic SolventAnhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Quenching Buffere.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine
Purification ColumnsIon-Exchange (e.g., SP-Sepharose, Q-Sepharose), Size-Exclusion
Dialysis or Desalting ColumnsFor buffer exchange
Analytical InstrumentsSDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF, ESI-MS)

Experimental Protocols

Protein Preparation and Buffer Exchange

It is crucial to ensure that the protein solution is free of any primary amine-containing buffers (e.g., Tris, glycine) as these will compete with the protein for reaction with the PEG-NHS ester.

  • If necessary, perform buffer exchange for the protein solution into an amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.

  • This can be achieved through dialysis, diafiltration, or the use of desalting columns.

  • Adjust the protein concentration to a suitable level, typically 1-10 mg/mL.

Preparation of MS(PEG)4-NHS Ester Solution

The NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions. Therefore, the PEG reagent should be dissolved immediately before use.

  • Allow the vial of MS(PEG)4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the MS(PEG)4-NHS ester (e.g., 10 mM) in a dry, water-miscible organic solvent such as DMSO or DMF.

Pegylation Reaction

The extent of pegylation depends on several factors, including the molar ratio of PEG reagent to protein, protein concentration, pH, temperature, and reaction time.

  • Calculate the required volume of the MS(PEG)4-NHS ester stock solution to achieve the desired molar excess over the protein. A starting point is often a 5- to 20-fold molar excess.

  • Add the calculated volume of the PEG stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.

  • The optimal reaction conditions (molar ratio, time, temperature) should be determined empirically for each specific protein.

ParameterRecommended RangeNotes
Molar Ratio (PEG:Protein) 5:1 to 50:1Higher ratios lead to a higher degree of pegylation.
Protein Concentration 1-10 mg/mLMore dilute protein solutions may require a higher molar excess of PEG reagent.
pH 7.0 - 8.0Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can help control the reaction rate.
Reaction Time 30 minutes to 2 hoursShould be optimized to achieve the desired level of modification.
Quenching the Reaction

After the desired reaction time, the unreacted MS(PEG)4-NHS ester should be quenched to prevent further modification of the protein.

  • Add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Purification of Pegylated Protein

Purification is a critical step to separate the desired pegylated protein from unreacted protein, excess PEG reagent, and reaction byproducts. A multi-step chromatography approach is often necessary.

Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating proteins based on their net charge. Since pegylation masks the positive charge of lysine residues, the pegylated protein will have a different charge profile and will elute at a different salt concentration than the unmodified protein. IEX can also separate proteins with different degrees of pegylation (e.g., mono-, di-, tri-pegylated).

  • Equilibrate an appropriate IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the desired pegylated product.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Pegylation significantly increases the size of the protein, allowing for the separation of pegylated species from the smaller, unreacted protein. SEC is also effective for removing any remaining unreacted PEG reagent.

  • Equilibrate a suitable SEC column with the desired formulation buffer.

  • Pool and concentrate the fractions from IEX containing the pegylated protein.

  • Load the concentrated sample onto the SEC column.

  • Elute with the formulation buffer and collect fractions corresponding to the pegylated protein.

Characterization of Pegylated Protein

Thorough characterization of the final product is essential to ensure its quality and consistency.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple and effective method to visualize the results of the pegylation reaction. The attachment of PEG chains increases the molecular weight of the protein, resulting in a shift to a higher apparent molecular weight on the gel. This allows for the qualitative assessment of the degree of pegylation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the exact molecular weight of the pegylated protein and thus the number of attached PEG molecules. Techniques such as MALDI-TOF or ESI-MS can be used. Further analysis by peptide mapping after proteolytic digestion can help identify the specific sites of pegylation.

Biological Activity Assay

It is crucial to confirm that the pegylation process has not significantly compromised the biological activity of the protein. A relevant in vitro or in vivo bioassay should be performed to compare the activity of the pegylated protein to that of the unmodified protein.

Note on THP-PEG Linkers

The search results also identified "THP-PEG" linkers. These are bifunctional PEG linkers where one or both ends are protected by a tetrahydropyran (THP) group. THP is an acid-labile protecting group for alcohols. These types of linkers are commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where a target protein ligand and an E3 ligase ligand are joined by a linker. The chemistry involved with THP-protected PEGs is distinct from the direct amine-reactive pegylation described in this protocol and is tailored for multi-step organic synthesis rather than direct protein modification in an aqueous buffer.

Conclusion

The protocol described provides a general framework for the successful pegylation of proteins using amine-reactive MS(PEG)4-NHS esters. For any given protein, optimization of the reaction conditions, purification strategy, and analytical methods is essential to obtain a well-characterized and active therapeutic candidate. Careful execution of these steps will enable researchers to harness the benefits of pegylation for the development of improved biopharmaceuticals.

References

A Step-by-Step Guide to Utilizing MS-Peg4-thp in PROTAC-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of MS-Peg4-thp, a heterobifunctional linker, in the discovery and development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, and this compound offers a versatile polyethylene glycol (PEG)-based scaffold for this purpose.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

This compound is a PROTAC linker with the following key features:

  • MS (Mesyl): The methanesulfonyl (mesyl) group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of either the POI ligand or the E3 ligase ligand.

  • Peg4: A polyethylene glycol (PEG) chain of four repeating ethylene glycol units. PEG linkers are known to enhance the solubility and cell permeability of PROTACs. The length of the PEG chain is a critical parameter that can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

  • thp (Tetrahydropyran): The tetrahydropyranyl group is a common protecting group for alcohols. This allows for the selective modification of one end of the linker while the other remains protected, enabling a stepwise and controlled synthesis of the final PROTAC molecule.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs leverage the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The general signaling pathway is as follows:

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Drug Discovery using this compound

The development of a PROTAC using the this compound linker follows a structured workflow from synthesis to cellular evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start with This compound Step1 Step 1: Conjugate POI or E3 Ligase Ligand to Mesyl Group Start->Step1 Step2 Step 2: Deprotection of THP Group Step1->Step2 Step3 Step 3: Conjugate Second Ligand Step2->Step3 Purification Purification and Characterization Step3->Purification Degradation_Assay Target Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay DC50_IC50 Determine DC50 and IC50 Values Viability_Assay->DC50_IC50 Optimization Lead Optimization DC50_IC50->Optimization PROTAC_Logic Goal Effective Protein Degradation (Low DC50, High Dmax) Ternary_Complex Stable and Productive Ternary Complex Formation Ternary_Complex->Goal Linker_Properties Linker Properties (Length, Composition, Flexibility) Linker_Properties->Ternary_Complex Ligand_Properties Ligand Properties (Affinity, Selectivity) Ligand_Properties->Ternary_Complex Cell_Permeability Cellular Permeability and Stability Cell_Permeability->Goal

Application Notes and Protocols for Quantifying the Efficiency of MS-PEG4-THP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of biomolecules. It can improve solubility, extend circulatory half-life, and reduce immunogenicity.[1] MS-PEG4-THP is a heterobifunctional linker used in bioconjugation; "MS" refers to a maleimide group reactive towards thiols (such as those on cysteine residues), "PEG4" is a discrete polyethylene glycol spacer with four ethylene glycol units, and "THP" is a tetrahydropyranyl protecting group, typically for a hydroxyl or thiol function. This linker is valuable in constructing complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where precise control over the conjugation process is essential.[2]

Quantifying the efficiency of this conjugation is a critical step for developing reproducible and well-characterized bioconjugates.[3] This document provides detailed protocols and comparative data for the key analytical techniques used to determine the extent of this compound conjugation, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Conjugation and Deprotection Pathway

The use of this compound typically involves a two-stage process. First, the maleimide group of the linker reacts with a free thiol on a biomolecule (e.g., a protein's cysteine residue). Second, the THP protecting group is removed, usually under acidic conditions, to reveal a terminal functional group for a subsequent reaction.[4][5]

G cluster_0 Stage 1: Thiol Conjugation cluster_1 Stage 2: Deprotection Protein_SH Biomolecule-SH (e.g., Protein with Cysteine) Conjugate_THP Biomolecule-S-PEG4-THP (Protected Conjugate) Protein_SH->Conjugate_THP Thiol-Maleimide Reaction (pH 6.5-7.5) MS_PEG_THP Maleimide-PEG4-THP (Linker) MS_PEG_THP->Conjugate_THP Conjugate_THP_2 Biomolecule-S-PEG4-THP (Protected Conjugate) Deprotected_Conjugate Biomolecule-S-PEG4-OH/SH (Final Conjugate) Conjugate_THP_2->Deprotected_Conjugate Acid Mild Acidic Conditions Acid->Deprotected_Conjugate THP Removal

Caption: Two-stage workflow for this compound conjugation and deprotection.

Analytical Methods for Quantifying Conjugation Efficiency

The efficiency of a PEGylation reaction is primarily assessed by determining the degree of conjugation (the average number of PEG linkers per biomolecule) and the percentage of the successfully conjugated product. Mass spectrometry and various modes of HPLC are the most robust and widely used techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry directly measures the molecular weight of the intact biomolecule and its conjugated forms. The mass increase corresponds to the number of this compound linkers attached. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is particularly powerful for analyzing PEGylated proteins.

Key Quantifiable Metrics:

  • Degree of Conjugation: Determined by the mass difference between the native and modified biomolecule.

  • Heterogeneity: Relative abundance of unconjugated, mono-conjugated, di-conjugated, etc., species can be estimated from the deconvoluted mass spectrum.

  • Confirmation of Conjugation Site: Peptide mapping (LC-MS/MS) can identify the specific amino acid residue (e.g., which cysteine) that has been modified.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying the components in a reaction mixture, including the unconjugated biomolecule, the PEGylated product, and excess free linker.

Key HPLC Modes:

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a protein, typically causing the conjugated product to elute earlier than the unconjugated protein. This method is excellent for resolving species with different degrees of PEGylation.

  • Size-Exclusion HPLC (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the biomolecule, leading to an earlier elution time. SEC-HPLC is ideal for quantifying aggregation and removing unreacted free PEG linker.

  • Ion-Exchange HPLC (IEX-HPLC): Separates based on net surface charge. PEGylation can shield charged residues, altering the elution profile and allowing for separation of isoforms.

G start Conjugation Reaction Mixture prep Sample Preparation (Dilution, Filtration) start->prep hplc HPLC System (Pump, Injector, Column) prep->hplc separation Chromatographic Separation (e.g., RP-HPLC or SEC) hplc->separation detection Detection (UV @ 280nm) separation->detection analysis Data Analysis (Peak Integration, Quantification) detection->analysis result Conjugation Efficiency (%) Degree of Conjugation analysis->result

Caption: General experimental workflow for HPLC-based quantification.

Quantitative Data Summary

The choice of analytical method depends on the specific information required. The following table provides a comparative overview.

Technique Principle Advantages Disadvantages Key Quantitative Metric(s)
Mass Spectrometry (MS) Measures mass-to-charge ratio to determine molecular weight.High accuracy and specificity; provides direct evidence of conjugation and degree of modification.Can be complex for heterogeneous mixtures; requires specialized equipment.Mass of conjugate(s); Relative abundance of species.
RP-HPLC Separation based on hydrophobicity.High resolution of different PEGylated species; robust and widely available.Mobile phases may denature proteins.Peak area of conjugated vs. unconjugated species.
SEC-HPLC Separation based on hydrodynamic size.Non-denaturing conditions; excellent for aggregate and free PEG analysis.Lower resolution for different PEGylated isoforms compared to RP-HPLC.Peak area of conjugate vs. unconjugated species; % aggregates.
IEX-HPLC Separation based on net surface charge.High resolution for positional isomers if they differ in charge.PEGylation may not significantly alter charge, limiting applicability.Peak area of different isoforms.

The efficiency of the maleimide-thiol conjugation is typically very high. The table below provides context by comparing it with another common conjugation chemistry.

Conjugation Chemistry Target Residue(s) Typical Degree of Conjugation Typical Yield of Specific Product Key Features
Maleimide-PEG Cysteine (free thiol)1 (site-specific per free thiol)>90%Highly specific and efficient; reaction performed at neutral pH.
NHS-Ester-PEG Lysine, N-terminus (primary amines)1-5 (random)Variable (often a heterogeneous mixture)Reacts with multiple sites, leading to a heterogeneous product mixture.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes a general procedure for labeling a protein with a free cysteine residue using a maleimide-functionalized PEG linker.

Materials:

  • Protein solution (1-5 mg/mL) in a non-amine, non-thiol buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2, with 1 mM EDTA).

  • This compound linker.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Quenching solution: 1 M Cysteine or N-acetylcysteine.

  • Desalting columns (e.g., Zeba Spin Desalting Columns).

Procedure:

  • Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.2.

  • Linker Preparation: Immediately before use, dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM to cap any unreacted maleimide groups. Incubate for 15-20 minutes.

  • Purification: Remove excess linker and quenching reagent by buffer exchange using a desalting column or via dialysis. The resulting THP-protected conjugate is ready for analysis or deprotection.

Protocol 2: Deprotection of the THP Group

The THP group is an acetal that is readily cleaved under mild acidic conditions to reveal the underlying alcohol or thiol.

Materials:

  • THP-protected conjugate solution.

  • Acetic acid or Trifluoroacetic acid (TFA).

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0).

Procedure:

  • Acidification: Adjust the pH of the conjugate solution to 3-4 using a dilute solution of acetic acid or by adding TFA to a final concentration of 0.1%.

  • Incubation: Incubate at room temperature for 1-4 hours, monitoring the reaction progress by RP-HPLC or LC-MS.

  • Neutralization: Once deprotection is complete, neutralize the solution by adding a neutralization buffer.

  • Buffer Exchange: Perform a final buffer exchange into the desired storage buffer (e.g., PBS, pH 7.4) using a desalting column.

Protocol 3: Quantification by Reversed-Phase HPLC (RP-HPLC)

Methodology:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C4 or C8 reversed-phase column suitable for protein analysis (e.g., 300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60°C.

  • Detector: UV at 214 nm or 280 nm.

Procedure:

  • Sample Preparation: Prepare a control sample of the unconjugated protein at the same concentration as the reaction mixture. Dilute the reaction mixture and the control in Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared samples onto the column.

  • Gradient Elution: Run a linear gradient to separate the components. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated protein (from the control run) and the conjugated protein (which typically elutes earlier).

    • Integrate the peak areas (A) for both species.

    • Calculate the conjugation efficiency using the following formula:

      • % Conjugation Efficiency = [A_conjugated / (A_conjugated + A_unconjugated)] x 100

Protocol 4: Quantification by Mass Spectrometry (LC/MS)

Methodology:

  • LC/MS System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column and Mobile Phases: Use the same setup as described in the RP-HPLC protocol.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Analysis: Acquire spectra over a mass range appropriate for the protein and its conjugates (e.g., m/z 500-4000).

Procedure:

  • LC/MS Analysis: Inject the sample and acquire mass spectra across the elution profile.

  • Data Analysis:

    • For the peak corresponding to the protein, average the spectra.

    • Deconvolute the raw mass spectrum (which shows a series of multiply charged ions) to obtain the zero-charge mass of the intact protein.

    • Identify the mass of the unconjugated biomolecule from a control sample.

    • In the reaction sample, identify the masses corresponding to the conjugated species. Each attached this compound linker (MW ≈ 441.5 Da) will increase the mass of the biomolecule.

    • The relative abundance of the deconvoluted mass peaks can be used to estimate the percentage of each species (unconjugated, +1 linker, +2 linkers, etc.).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in MS-PEG4-THP Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering low yields in reactions involving methanesulfonyl-polyethylene glycol (4)-tetrahydropyran (MS-PEG4-THP). The following question-and-answer format directly addresses common issues to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the likely chemical structure of this compound and what is its primary reactive site?

A1: Based on standard chemical nomenclature, this compound likely refers to methanesulfonyl-tetraethylene glycol-tetrahydropyranyl ether. The methanesulfonyl ("MS" or "mesyl") group is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution. The tetrahydropyranyl (THP) group is a protecting group for the other hydroxyl terminus of the PEG chain.

Q2: What is the most common reaction type for this compound and what factors can lead to low yield?

A2: The most common reaction is a nucleophilic substitution (SN2) where a nucleophile displaces the mesylate group. Low yields can stem from several factors including incomplete reaction, side reactions, premature deprotection of the THP group, and challenges in product purification.

Q3: How can I confirm the successful synthesis of the mesylated PEG precursor?

A3: Successful mesylation of the PEG alcohol can be confirmed by 1H NMR spectroscopy. You should observe a characteristic singlet peak for the methyl protons of the mesyl group around 3.0 ppm.[1]

Troubleshooting Guide

Issue 1: Incomplete Mesylation of the Starting PEG-Alcohol

Question: My reaction to synthesize the this compound precursor from THP-PEG4-OH appears to have a low conversion rate. What could be the cause?

Answer: Incomplete mesylation is a common issue. Here are several potential causes and solutions:

  • Reagent Quality:

    • Mesyl Chloride: Ensure the mesyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.

    • Base (e.g., Triethylamine): Use a dry, high-purity amine base to effectively scavenge the HCl byproduct.[1]

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions.[1] Ensure your reaction is adequately cooled.

    • Anhydrous Conditions: The presence of water will hydrolyze mesyl chloride and can quench the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Stoichiometry: An insufficient excess of mesyl chloride or base can lead to incomplete conversion. A slight excess of both is often recommended.

Issue 2: Low Yield in the Nucleophilic Substitution Reaction

Question: I am performing a nucleophilic substitution on this compound, but the yield of my desired product is low. What are the likely reasons?

Answer: Low yields in the nucleophilic substitution step can be attributed to several factors related to the reactants and reaction conditions.

  • Leaving Group Displacement:

    • Nucleophile Strength: Ensure your nucleophile is sufficiently strong to displace the mesylate group under the chosen reaction conditions.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[2]

  • Side Reactions:

    • Elimination Reactions: Although less common with primary mesylates, elimination can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.

    • PEG Chain Degradation: While generally stable, prolonged exposure to harsh conditions (e.g., very high temperatures or extreme pH) can potentially lead to degradation of the PEG chain.

  • Premature Deprotection of THP:

    • The THP group is labile to acidic conditions. If the reaction generates acidic byproducts that are not effectively neutralized, the THP group can be cleaved, leading to a mixture of products and complicating purification.

Issue 3: Difficulty in Purifying the Final Product

Question: I believe my reaction has proceeded, but I am struggling to isolate the pure product, leading to apparent low yield. What purification strategies are recommended for PEGylated compounds?

Answer: The purification of PEGylated compounds is notoriously challenging due to their physical properties.

  • Chromatography:

    • Silica Gel Chromatography: PEG compounds often streak on silica gel. Using a more polar eluent system, such as a gradient of methanol in dichloromethane or chloroform, can improve separation.

    • Size Exclusion Chromatography (SEC): This technique is effective for separating the PEGylated product from smaller molecules like unreacted starting materials and byproducts.

    • Ion Exchange Chromatography (IEX): If your product has a net charge that is different from the starting materials or impurities, IEX can be a powerful purification method.

  • Alternative Purification Methods:

    • Dialysis: For larger PEGylated molecules, dialysis can be used to remove small molecule impurities.

    • Precipitation: PEGs are often soluble in water and solvents like dichloromethane but insoluble in diethyl ether or hexanes. Precipitation by adding a non-solvent can be an effective purification step.

    • Complexation with MgCl2: A novel strategy involves the complexation of PEG-containing molecules with magnesium chloride to form a solid, which can then be isolated by filtration.

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield. The following table provides a summary of typical conditions and their impact on the nucleophilic substitution reaction of mesylated PEGs.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected YieldReference
Solvent TolueneDMF or DMSOHigher in B
Temperature 100 °C60-80 °CHigher in BGeneral Knowledge
Base NoneK2CO3 or DIPEAHigher in BGeneral Knowledge
Atmosphere AirInert (N2 or Ar)Higher in B

Key Experimental Protocols

Protocol 1: Synthesis of this compound

  • Dissolve THP-PEG4-OH in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -10 °C in an ice-salt bath.

  • Add triethylamine (Et3N) (approx. 1.3 equivalents).

  • Slowly add methanesulfonyl chloride (MsCl) (approx. 1.2 equivalents) dropwise.

  • Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with CH2Cl2, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Nucleophilic Substitution on this compound

  • Dissolve this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere.

  • Add the nucleophile (typically 1.1 to 1.5 equivalents). If the nucleophile is a salt, it can be added directly. If it is a neutral molecule that will become charged, a non-nucleophilic base (e.g., K2CO3 or DIPEA) may be required.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-48 hours.

  • Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method as described in the purification section.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_sm Check Starting Material Purity (this compound) check_reagents Verify Reagent Quality (Nucleophile, Solvent, Base) check_sm->check_reagents sm_impure Starting Material Impure check_sm->sm_impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions reagents_bad Reagents Degraded or Wet check_reagents->reagents_bad side_reactions Investigate Potential Side Reactions (e.g., THP Deprotection) check_conditions->side_reactions conditions_wrong Suboptimal Conditions check_conditions->conditions_wrong side_rxn_issue Side Reaction Confirmed side_reactions->side_rxn_issue purification Optimize Purification Strategy purification_issue Purification Inefficient purification->purification_issue incomplete_reaction->check_sm Yes incomplete_reaction->purification No solution_sm Re-synthesize or Purify Starting Material sm_impure->solution_sm solution_reagents Use Fresh, Dry Reagents reagents_bad->solution_reagents solution_conditions Adjust Temp, Time, or Solvent conditions_wrong->solution_conditions solution_side_rxn Add Base, Scavenger, or Modify Conditions side_rxn_issue->solution_side_rxn solution_purification Try Alternative Method (SEC, IEX, Precipitation) purification_issue->solution_purification

Caption: Troubleshooting workflow for low yield reactions.

reaction_pathway Reaction Pathway and Potential Side Reactions reactants THP-PEG4-OMs + Nu- transition_state reactants->transition_state Desired Pathway deprotection Premature THP Deprotection reactants->deprotection Acidic Conditions product THP-PEG4-Nu transition_state->product product->deprotection Acidic Workup/ Conditions deprotected_product HO-PEG4-Nu deprotection->deprotected_product After Substitution deprotected_sm HO-PEG4-OMs deprotection->deprotected_sm Before Substitution

Caption: this compound reaction and side pathways.

References

Technical Support Center: Optimizing MS-Peg4-thp Linker for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing the MS-Peg4-thp linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.

Troubleshooting Guide

Problem: Low or No Target Protein Degradation

This is one of the most common challenges in PROTAC development. The following steps will help you systematically troubleshoot the issue.

1. Is the Linker Length Optimal?

The length of the this compound linker is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1]

  • Too Short: A short linker may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[1]

  • Too Long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced efficacy.[1][2]

Recommended Action:

  • Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, PEG6) to identify the optimal length.

  • Evaluate the degradation efficiency of each variant using Western blotting to determine the DC50 and Dmax values.[1]

2. Is a Stable Ternary Complex Forming?

The formation of a stable ternary complex is a prerequisite for target ubiquitination and degradation.

Recommended Experiment: Co-Immunoprecipitation (Co-IP)

This experiment will confirm if your PROTAC is capable of bringing the target protein and the E3 ligase together in a cellular environment.

3. Is the PROTAC Permeating the Cell Membrane?

PROTACs are often large molecules and may have poor cell permeability. The PEG component of the this compound linker is intended to improve solubility and permeability.

Recommended Experiment: Cellular Uptake Assays

Assess the intracellular concentration of your PROTAC to ensure it is reaching its target.

Problem: The "Hook Effect" is Observed

The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the desired ternary complex.

Recommended Actions:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can be achieved by further optimizing the linker length and composition.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

The this compound linker is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. Its primary functions are to:

  • Connect the target protein-binding ligand to the E3 ligase-recruiting ligand.

  • Position the target protein and the E3 ligase in a favorable orientation to facilitate the transfer of ubiquitin, leading to target degradation.

  • Influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Q2: How does the PEG component of the linker affect PROTAC performance?

PEG linkers are hydrophilic and can improve the solubility and cell permeability of PROTAC molecules. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a conformation that is optimal for ternary complex formation.

Q3: Besides length, what other linker properties should be considered?

While linker length is a critical parameter, other properties also play a significant role:

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.

  • Attachment Points: The points at which the linker is connected to the two ligands are crucial for achieving a productive ternary complex geometry.

  • Rigidity: Introducing more rigid elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.

Q4: How do I measure the efficacy of my PROTACs with different linker lengths?

The most common metrics for PROTAC efficacy are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.

These values are typically determined by performing a dose-response experiment and quantifying the remaining target protein levels by Western blot.

Quantitative Data Summary

The following tables provide example data from hypothetical studies on optimizing linker length for a PROTAC targeting Protein X.

Table 1: Effect of PEG Linker Length on Protein X Degradation

PROTAC VariantLinkerDC50 (nM)Dmax (%)
PROTAC-AMS-Peg2-thp15065
PROTAC-BMS-Peg3-thp7580
PROTAC-C This compound 25 95
PROTAC-DMS-Peg5-thp5088
PROTAC-EMS-Peg6-thp10075

Data is for illustrative purposes only.

Table 2: Ternary Complex Formation and Cell Permeability

PROTAC VariantLinkerRelative Ternary Complex Formation (Co-IP)Relative Cell Permeability
PROTAC-AMS-Peg2-thp+++++
PROTAC-BMS-Peg3-thp++++++
PROTAC-C This compound +++++++++
PROTAC-DMS-Peg5-thp+++++++
PROTAC-EMS-Peg6-thp+++++

Data is for illustrative purposes only. "+" indicates relative levels.

Experimental Protocols

Western Blot for Protein Degradation (DC50 and Dmax Determination)
  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of your PROTAC variants for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase, pre-coupled to protein A/G beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting for the presence of the target protein, the E3 ligase, and other components of the complex. An increased signal for the E3 ligase in the target protein immunoprecipitate (or vice versa) in the PROTAC-treated sample indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Start: Low/No Degradation Check_Linker Synthesize & Test Varying Linker Lengths Start->Check_Linker Assess_Degradation Western Blot for DC50 and Dmax Check_Linker->Assess_Degradation Degradation_Observed Degradation Observed? Assess_Degradation->Degradation_Observed Assess_Ternary Co-IP for Ternary Complex Formation Degradation_Observed->Assess_Ternary No Optimize Further Optimization (Composition, Attachment) Degradation_Observed->Optimize Yes Ternary_Formed Ternary Complex Formed? Assess_Ternary->Ternary_Formed Check_Permeability Assess Cell Permeability Ternary_Formed->Check_Permeability No Ternary_Formed->Optimize Yes Revisit_Design Re-evaluate Ligands and E3 Ligase Choice Check_Permeability->Revisit_Design

Caption: Troubleshooting Workflow for Poor PROTAC Efficacy.

References

preventing aggregation of proteins during MS-Peg4-thp pegylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation during site-specific cysteine PEGylation with MS-Peg4-thp (Maleimido-succinimidyl-tetraethyleneglycol-tetrahydropyranyl) or similar maleimide-activated PEG reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound PEGylation and why is it used?

This compound is a chemical reagent used for PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, typically a therapeutic protein.[1] This specific reagent has a maleimide group ("MS") that reacts with free sulfhydryl (thiol) groups, making it highly specific for cysteine residues.[2] PEGylation is used to improve the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their solubility, extending their circulating half-life in the body, and reducing immunogenicity and proteolytic degradation.[2][3][4]

Q2: What are the primary causes of protein aggregation during maleimide PEGylation?

Protein aggregation during this process can be triggered by several factors that disrupt protein stability:

  • Incorrect pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5. Outside this range, side reactions can occur. Higher pH (>7.5) can cause the maleimide group to react with amines (e.g., lysine) leading to cross-linking, or cause the maleimide ring itself to hydrolyze, rendering it inactive.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Over-labeling: Attaching too many PEG molecules, especially if the PEG reagent is hydrophobic, can alter the protein's surface charge and expose hydrophobic patches, leading to reduced solubility and aggregation.

  • Reagent Handling: Maleimide reagents often have limited aqueous solubility and are dissolved in organic co-solvents like DMSO. Adding this stock solution too quickly can create localized high concentrations, causing protein precipitation.

  • Environmental Stress: Factors like elevated temperature or vigorous agitation can partially unfold proteins, exposing aggregation-prone hydrophobic regions.

Q3: How does the PEG chain itself influence aggregation?

While PEGylation is intended to increase solubility, the process itself can sometimes induce aggregation. The PEG polymer can act as a "molecular crowder," reducing the effective volume available to proteins and promoting protein-protein interactions. However, once successfully conjugated, the PEG chain typically shields the protein surface, sterically hindering the protein-protein associations that lead to aggregation and rendering any aggregates that do form more soluble.

Q4: What are the best analytical methods to detect and quantify aggregation?

  • Size Exclusion Chromatography (SEC): This is the most common and effective method. SEC separates molecules based on their hydrodynamic size, allowing for the clear identification and quantification of high molecular weight (HMW) species (aggregates) versus the desired monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of large aggregates in a solution by measuring particle size distribution.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize aggregates, which will appear as higher molecular weight bands.

  • Visual Inspection: Severe aggregation may be visible as turbidity, cloudiness, or precipitate in the reaction tube.

Troubleshooting Guide: Preventing Aggregation

If you are observing protein aggregation, use the following guide to diagnose and resolve the issue. The key is to systematically optimize reaction conditions.

Logical Troubleshooting Flow

The following diagram illustrates a step-by-step process for troubleshooting aggregation issues.

TroubleshootingFlow start Aggregation Observed (Turbidity, SEC Peak) check_ph 1. Verify Buffer pH Is it between 6.5 - 7.5? start->check_ph check_ratio 2. Assess PEG:Protein Ratio Is it too high? check_ph->check_ratio Yes adjust_ph Adjust pH to 6.5-7.5 Use a non-thiol buffer (e.g., Phosphate, HEPES) check_ph->adjust_ph No check_conc 3. Evaluate Protein Conc. Is it > 5 mg/mL? check_ratio->check_conc No adjust_ratio Perform Titration (e.g., 5:1, 10:1, 20:1 ratios) and analyze by SEC check_ratio->adjust_ratio Yes check_temp 4. Check Reaction Temp. Was it done at Room Temp? check_conc->check_temp No adjust_conc Reduce Protein Conc. (e.g., to 1-2 mg/mL) check_conc->adjust_conc Yes check_additives 5. Consider Stabilizing Excipients check_temp->check_additives No adjust_temp Run reaction at 4°C (may require longer incubation) check_temp->adjust_temp Yes add_excipients Add Stabilizers: - Arginine (0.1-0.5 M) - Sucrose (5%) - Polysorbate 20 (0.01%) check_additives->add_excipients Yes end_node Problem Resolved: Monomeric Product Obtained check_additives->end_node No adjust_ph->check_ratio adjust_ratio->check_conc adjust_conc->check_temp adjust_temp->check_additives add_excipients->end_node

Caption: A flowchart for systematically troubleshooting protein aggregation.

Key Parameter Optimization

The following table summarizes recommended starting points and optimization strategies for critical reaction parameters.

ParameterStandard RangeTroubleshooting Action & RationaleCitations
Buffer pH 6.5 - 7.5Adjust pH into the optimal range. Below pH 6.5, the reaction is very slow. Above 7.5, the maleimide group can undergo hydrolysis or react non-specifically with amines, causing cross-linking.
PEG:Protein Molar Ratio 10:1 to 20:1Reduce the molar excess. While a surplus is needed to drive the reaction, an excessive amount of a hydrophobic PEG reagent can induce aggregation. Perform a titration to find the lowest effective ratio.
Protein Concentration 1 - 5 mg/mLReduce the protein concentration. Lower concentrations decrease the probability of intermolecular collisions that lead to aggregation.
Temperature 4°C to 25°CPerform the reaction at 4°C. Lower temperatures slow down both the conjugation reaction and the protein unfolding/aggregation processes, giving the desired reaction a kinetic advantage.
Reagent Addition Slow, dropwiseAdd the dissolved PEG reagent stock (in DMSO/DMF) to the protein solution slowly while gently mixing. This prevents localized high concentrations that can cause precipitation.
Reducing Agent TCEP (if needed)If reducing disulfide bonds to generate the reactive cysteine, use TCEP. It is a non-thiol reducing agent and does not need to be removed prior to adding the maleimide-PEG, unlike DTT or BME which would compete for the reagent.
Use of Stabilizing Excipients

If optimizing the core parameters is insufficient, consider adding stabilizing excipients to the reaction buffer. These molecules work by various mechanisms to keep proteins properly folded and soluble.

Excipient ClassExampleTypical ConcentrationMechanism of ActionCitations
Amino Acids L-Arginine0.1 - 0.5 MSuppresses protein-protein interactions and can help solubilize both folded proteins and aggregates by interacting with aromatic residues.
Glycine0.1 - 0.25 MStabilizes the protein's native structure.
Sugars / Polyols Sucrose, Trehalose5% - 10% (w/v)Excluded from the protein surface, which promotes preferential hydration, stabilizing the compact native state.
Surfactants Polysorbate 20/800.01% - 0.05% (v/v)Non-ionic surfactants that prevent surface-induced aggregation at air-liquid interfaces and can block hydrophobic interactions between protein molecules.

Experimental Protocols

Protocol 1: Optimized Maleimide-PEG Conjugation

This protocol incorporates best practices to minimize aggregation.

PEGylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 1. Buffer Exchange Protein into PBS or HEPES, pH 7.2. Ensure buffer is amine- and thiol-free. p2 2. Adjust Protein Conc. Dilute to 1-2 mg/mL. Add stabilizers (e.g., Arginine) if needed. p1->p2 p3 3. Prepare PEG Stock Dissolve this compound in anhydrous DMSO to 10-20 mM immediately before use. p2->p3 r1 4. Initiate Reaction Slowly add PEG stock to protein solution for a 10:1 molar ratio. p3->r1 r2 5. Incubate Incubate for 2-4 hours at 4°C or 1-2 hours at RT with gentle mixing. Protect from light. r1->r2 a1 6. Purify Conjugate Remove excess PEG and aggregates using Size Exclusion Chromatography (SEC). r2->a1 a2 7. Analyze Product Confirm purity and quantify aggregation by analytical SEC and/or SDS-PAGE. a1->a2

Caption: Standard workflow for protein PEGylation with aggregation control.

Methodology:

  • Protein Preparation:

    • Dialyze the protein containing the target cysteine into a suitable reaction buffer (e.g., Phosphate-Buffered Saline or HEPES, pH 6.5-7.5). Ensure the buffer is free of extraneous thiols (like DTT) or primary amines (like Tris).

    • Adjust the final protein concentration to 1-5 mg/mL. For proteins prone to aggregation, starting at 1-2 mg/mL is recommended.

    • (Optional) Add a stabilizing excipient like L-Arginine (final concentration 0.2 M) to the protein solution.

  • PEG Reagent Preparation:

    • Immediately before starting the reaction, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Using a freshly prepared stock is critical as maleimide groups can hydrolyze in the presence of water.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the PEG stock solution to the protein solution to achieve the desired molar excess (start with 10:1 PEG-to-protein). Add the reagent dropwise while gently stirring to avoid localized precipitation.

    • Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours. Protect the reaction from light.

  • Purification and Analysis:

    • Purify the PEGylated protein from excess reagent and any aggregates using a desalting column or, preferably, preparative Size Exclusion Chromatography (SEC).

    • Analyze the final product using analytical SEC to determine the percentage of monomer, aggregate, and any remaining unreacted protein.

Protocol 2: Analytical SEC for Aggregate Quantification

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector and an appropriate SEC column for protein analysis (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0. The exact composition may need to be optimized to prevent non-specific interactions with the column matrix.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture and the final purified product in the mobile phase to a suitable concentration for UV detection (e.g., 0.5-1.0 mg/mL).

  • Analysis:

    • Inject the sample onto the column.

    • Monitor the elution profile at 280 nm.

    • High molecular weight aggregates will elute first (in or near the void volume), followed by the desired PEGylated monomer, and finally any smaller, unreacted protein.

    • Integrate the peak areas to calculate the relative percentage of each species. The percentage of aggregate should ideally be less than 5%.

References

Technical Support Center: Purification of MS-Peg4-thp Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing the MS-Peg4-thp linker.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound containing PROTACs, with a focus on chromatographic methods.

Issue 1: Product Degradation or Loss of THP Protecting Group During Purification

Q: I am observing a new, more polar peak in my HPLC analysis, and mass spectrometry confirms the loss of the tetrahydropyranyl (THP) group from my PROTAC. How can I prevent this?

A: The tetrahydropyranyl (THP) ether is a protecting group known for its lability under acidic conditions.[1][2][3] Unexpected cleavage during purification is a common issue and can be caused by several factors:

  • Acidic Mobile Phase in HPLC: The use of acidic modifiers like trifluoroacetic acid (TFA) in the mobile phase of reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary cause of on-column deprotection of the THP group.[4][5] Even low concentrations of TFA (e.g., 0.1%) can lead to significant cleavage of the THP ether, especially on sensitive substrates.

  • Acidic Silica Gel: Standard silica gel used in flash column chromatography can be slightly acidic, which may be sufficient to catalyze the removal of the THP group.

  • Acidic Work-up Conditions: Using acidic aqueous solutions during the reaction work-up can lead to premature deprotection before the purification step.

Troubleshooting Steps:

Potential Cause Recommended Action
Acidic HPLC Mobile Phase - Avoid or reduce TFA concentration: If possible, use a mobile phase without TFA. If an acid is necessary for peak shape, consider using a weaker acid like formic acid, although this might compromise the separation quality. - Use a buffered mobile phase: Employ a buffered mobile phase at a higher pH (pH 3-7) if it is compatible with your stationary phase and PROTAC stability. - Optimize gradient and temperature: A faster gradient and lower column temperature can reduce the time the PROTAC is exposed to acidic conditions.
Acidic Stationary Phase - Neutralize silica gel: For flash chromatography, you can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidic sites. - Use alternative stationary phases: Consider using less acidic stationary phases like alumina or a bonded-phase silica.
Acidic Work-up - Use mild basic washes: During extraction, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to neutralize any residual acid. - Minimize contact time: Reduce the time your compound is in contact with any acidic aqueous layers.
Issue 2: Poor Peak Shape (Broadening or Tailing) in HPLC

Q: My PROTAC containing the this compound linker shows significant peak broadening in RP-HPLC. What are the likely causes and solutions?

A: Peak broadening is a common challenge when purifying PEGylated molecules like your PROTAC. The polyethylene glycol (PEG) chain's flexible nature and potential for polydispersity can contribute to this issue.

Troubleshooting Steps:

Potential Cause Recommended Action
Secondary Interactions with Stationary Phase - Adjust mobile phase pH: For basic PROTACs, using a buffered mobile phase can minimize interactions with residual silanol groups on the silica-based column, which often cause tailing. - Use end-capped columns: Employing a well-end-capped C18 column can reduce the availability of free silanol groups.
Column Overloading - Reduce injection volume or sample concentration: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks. Dilute your sample or inject a smaller volume.
Inappropriate Mobile Phase Composition - Optimize gradient: A gradient that is too steep can lead to poor peak shape. Try a shallower gradient to improve resolution. - Ensure sample is dissolved in a weaker solvent: Dissolve your sample in a solvent weaker than the initial mobile phase to ensure proper focusing at the head of the column.
Extra-column Volume - Minimize tubing length and diameter: Excessive tubing between the injector, column, and detector can contribute to band broadening.
Column Degradation - Use a guard column: A guard column can protect your analytical column from contaminants that may cause degradation and poor peak shape. - Replace the column: If the column has been used extensively, it may be degraded and need replacement.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its key components?

A1: The this compound linker is a chemical moiety used in the synthesis of PROTACs. It consists of three main parts:

  • MS (Methanesulfonyl): This is a good leaving group, often used to facilitate the coupling of the linker to one of the PROTAC's ligands.

  • Peg4 (Polyethylene glycol, 4 units): This is a hydrophilic spacer that connects the two ligands of the PROTAC. The PEG chain can improve the solubility and cell permeability of the final PROTAC.

  • thp (Tetrahydropyranyl): This is an acid-labile protecting group for a hydroxyl functionality on the linker.

Q2: At what pH is the THP group on the linker unstable?

A2: The THP group is an acetal and is susceptible to hydrolysis under acidic conditions. The rate of cleavage is dependent on the specific substrate, temperature, and the strength of the acid. Generally, cleavage can be observed at a pH below 5. For instance, significant cleavage of a THP ether on a tyrosine residue was observed in an HPLC mobile phase containing 0.1% TFA.

Q3: Can the methanesulfonyl (MS) group cause any stability issues during purification?

A3: The methanesulfonyl group is generally stable under standard chromatographic conditions. However, it is a good leaving group and can be susceptible to nucleophilic displacement under basic conditions, especially at elevated temperatures. It is important to consider the overall stability of your PROTAC molecule when choosing purification conditions.

Q4: What are some common impurities I might see during the purification of my this compound containing PROTAC?

A4: Common impurities can include:

  • Starting materials: Unreacted E3 ligase ligand, target protein ligand, or the this compound linker itself.

  • Side-products from the coupling reaction: Incomplete coupling or side reactions can lead to various impurities.

  • Deprotected PROTAC: The PROTAC molecule where the THP group has been prematurely cleaved.

  • Oligomers or aggregates: The final PROTAC might aggregate, especially at high concentrations.

Q5: What is a good starting point for a preparative HPLC purification method for a PROTAC with a PEG linker?

A5: A good starting point for preparative RP-HPLC would be a C18 column with a gradient of acetonitrile in water. It is advisable to start with a shallow gradient to ensure good separation. If the THP group is found to be unstable, avoid acidic modifiers like TFA or use them at the lowest possible concentration.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC for PROTAC Purification

This protocol provides a general starting point for the purification of a PROTAC containing a PEG linker. Optimization will be required based on the specific properties of the PROTAC.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, dimensions appropriate for the amount of sample).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient:

    • Start with a shallow gradient, for example, 10-90% B over 30 minutes.

    • The gradient can be optimized based on the retention time of the desired product and impurities.

  • Flow Rate: Adjust the flow rate based on the column dimensions.

  • Detection: UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition to avoid peak distortion.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure PROTAC.

  • Product Recovery: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Stability Test for THP-Protected PROTAC under Acidic Conditions

This protocol can be used to assess the stability of the THP group on your PROTAC under simulated HPLC conditions.

  • Prepare a stock solution of your purified or semi-purified THP-protected PROTAC in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare test solutions by diluting the stock solution in different acidic aqueous solutions. For example:

    • Solution A: 0.1% TFA in water/acetonitrile (50:50)

    • Solution B: 0.1% Formic acid in water/acetonitrile (50:50)

    • Solution C: Water/acetonitrile (50:50) (as a control)

  • Incubate the solutions at room temperature.

  • Monitor the degradation by injecting an aliquot of each solution onto an analytical RP-HPLC system at different time points (e.g., 0h, 1h, 4h, 24h).

  • Quantify the percentage of the intact THP-protected PROTAC and the deprotected product at each time point by integrating the respective peak areas in the chromatogram.

Data Presentation

Table 1: Qualitative Stability of THP Ethers in Aqueous Solutions

This table provides a general overview of the stability of THP ethers under different conditions.

Condition pH Range Temperature Stability
Strongly Acidic < 3Room TemperatureVery Labile
Mildly Acidic 3 - 6Room TemperatureLabile
Neutral 6 - 8Room TemperatureStable
Basic > 8Room TemperatureStable

Data compiled from general chemical knowledge of THP ether stability.

Table 2: Comparison of HPLC Mobile Phase Additives and Their Impact on THP Stability
Additive Typical Concentration Effect on THP Group Impact on Chromatography
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Can cause significant cleavageExcellent peak shape for many compounds
Formic Acid (FA) 0.1%Milder than TFA, less cleavageGood peak shape, but may be inferior to TFA
Ammonium Acetate/Formate 10 mMGenerally no cleavage (pH dependent)Good for pH control, can improve peak shape

Visualizations

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_PROTAC Crude PROTAC Mixture Purification_Step Primary Purification (e.g., Flash Chromatography) Crude_PROTAC->Purification_Step HPLC_Purification Preparative HPLC Purification_Step->HPLC_Purification Semi-pure Product Fraction_Analysis Fraction Analysis (Analytical HPLC, MS) HPLC_Purification->Fraction_Analysis Collected Fractions Pure_PROTAC Pure PROTAC Fraction_Analysis->Pure_PROTAC Identified Pure Fractions

Caption: General workflow for the purification of a synthetic PROTAC.

THP_Deprotection_Pathway PROTAC_THP PROTAC-Peg4-O-THP Protonation Protonation of THP Oxygen PROTAC_THP->Protonation H+ (e.g., from TFA) Carbocation Formation of Oxocarbenium Ion + PROTAC-Peg4-OH Protonation->Carbocation Cleavage of C-O bond Deprotected_PROTAC Deprotected PROTAC Carbocation->Deprotected_PROTAC Loss of THP moiety

Caption: Acid-catalyzed deprotection pathway of the THP ether.

References

Technical Support Center: MS-Peg4-THP Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS-Peg4-THP. The information provided addresses common issues encountered during experiments involving this molecule, with a focus on the impact of the tetrahydropyranyl (THP) group on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure consists of three key components:

  • MS (Mesylate): A methanesulfonyl group that serves as an excellent leaving group in nucleophilic substitution reactions.[4]

  • Peg4 (Tetraethylene glycol): A hydrophilic polyethylene glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.[5]

  • THP (Tetrahydropyranyl): A protecting group for a terminal hydroxyl group, which is stable under basic conditions but can be removed under mild acidic conditions.

The two primary reactive sites of this compound are the carbon atom bearing the mesylate group (susceptible to nucleophilic attack) and the THP-protected hydroxyl group (which can be deprotected to reveal a reactive alcohol).

Q2: How does the THP group influence the reaction kinetics of this compound?

The THP group has a significant impact on the reaction kinetics in two main ways:

  • Steric Hindrance: The bulky THP group can sterically hinder the approach of nucleophiles to the nearby mesylated carbon. This can lead to slower reaction rates for nucleophilic substitution compared to a similar molecule with a smaller or no protecting group. The flexible nature of the PEG linker can partially mitigate this effect.

  • Protecting Group Stability: The primary role of the THP group is to prevent the terminal hydroxyl from participating in unwanted side reactions. The kinetics of its removal are critical for subsequent conjugation steps. The rate of THP deprotection is highly dependent on the acidic conditions employed.

Troubleshooting Guides

Guide 1: Nucleophilic Substitution on the Mesylate Group

This guide addresses common issues encountered when reacting a nucleophile (e.g., an amine or thiol) with the mesylate end of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Slow or incomplete reaction 1. Steric hindrance from the THP group and the PEG chain. 2. Low reactivity of the nucleophile. 3. Inappropriate solvent. 4. Low reaction temperature. 1. Increase the reaction time and/or temperature. Consider using a less sterically hindered nucleophile if possible. 2. Use a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. For thiols, ensure the pH is above the pKa of the thiol group. 3. Use a polar aprotic solvent like DMF or DMSO to dissolve the reactants and facilitate the SN2 reaction. 4. Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor for potential side reactions.
Side product formation (e.g., elimination) 1. Strongly basic and sterically hindered nucleophile. 2. High reaction temperature. 1. Use a less hindered base or a nucleophile that is less basic. 2. Run the reaction at a lower temperature for a longer period.
Low yield of the desired product 1. Competitive reaction with solvent or impurities. 2. Degradation of the mesylate group. 1. Ensure all reagents and solvents are anhydrous and of high purity. 2. The mesylate group has lower stability compared to a tosylate group. Use the mesylated compound relatively fresh and store it under anhydrous conditions.
Guide 2: Deprotection of the THP Group

This guide provides troubleshooting for the removal of the THP protecting group to reveal the terminal hydroxyl group.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete deprotection 1. Insufficiently acidic conditions. 2. Short reaction time. 3. Inappropriate solvent. 1. Use a stronger acid or a higher concentration of the acid. Common conditions include acetic acid/THF/water mixtures, or catalytic p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent. For some substrates, higher concentrations of TFA may be required. 2. Increase the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Ensure the solvent system can dissolve both the starting material and the deprotected product. Protic solvents like ethanol or methanol can facilitate the reaction.
Degradation of the PEG chain or other functional groups 1. Acid conditions are too harsh. 2. Prolonged reaction time at elevated temperatures. 1. Use milder acidic conditions. PPTS is a good alternative to pTSA for acid-sensitive substrates. 2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor carefully.
Formation of diastereomers The THP group introduces a new chiral center, which can lead to the formation of diastereomers if the original molecule is chiral. This can complicate purification and characterization.This is an inherent characteristic of the THP group. If diastereomer separation is problematic, consider using an alternative, achiral protecting group for the hydroxyl function.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of this compound with an Amine
  • Dissolve the amine nucleophile in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution (typically 1.5-2.0 equivalents relative to the amine).

  • Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for THP Deprotection
  • Dissolve the THP-protected compound in a suitable solvent mixture. A common system is a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).

  • Alternatively, for more sensitive substrates, dissolve the compound in an alcohol (e.g., ethanol or methanol) and add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature. Reaction times can range from 30 minutes to several hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the deprotected alcohol by column chromatography if necessary.

Visualizations

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification MS_Peg4_THP This compound Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF) MS_Peg4_THP->Reaction_Vessel Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Nucleophile-Peg4-THP Purification->Product

Caption: Workflow for the nucleophilic substitution reaction of this compound.

THP_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether Protonation H_plus H+ H_plus->Protonated_Ether Carbocation THP+ Carbocation (Resonance Stabilized) Protonated_Ether->Carbocation Alcohol R-OH Protonated_Ether->Alcohol Loss of THP+ Byproduct THP-Solvent Adduct Carbocation->Byproduct Solvent Solvent (e.g., H2O) Solvent->Byproduct Nucleophilic Attack

Caption: Mechanism of acid-catalyzed THP deprotection.

References

optimizing storage conditions for MS-Peg4-thp to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions for MS-Peg4-thp to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is a molecule commonly used as a linker in the development of various bioconjugates, including PROTACs. It consists of a methanesulfonyl (MS) group, a polyethylene glycol (PEG) chain with four repeating units, and a tetrahydropyranyl (THP) ether protecting group. The two primary degradation pathways are:

  • Acid-Catalyzed Cleavage of the THP Ether: The tetrahydropyranyl (THP) group is susceptible to cleavage under acidic conditions, which exposes a terminal hydroxyl group. This changes the chemical properties of the linker and can prevent its intended conjugation.

  • Oxidation and Hydrolysis of the PEG Chain: The polyethylene glycol (PEG) chain can undergo oxidative degradation, leading to chain cleavage and the formation of various byproducts such as aldehydes and carboxylic acids. Hydrolysis of the ether linkages in the PEG chain can also occur, particularly at elevated temperatures and extreme pH values.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C in a desiccated environment. The low temperature minimizes the rates of both THP ether cleavage and PEG chain degradation. The desiccated conditions are crucial to prevent hydrolysis.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation reactions. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at -20°C. Avoid acidic or basic aqueous solutions.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected using various analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This can be used to separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides more detailed information about the identity of the degradation products by determining their mass-to-charge ratio.

  • Charged Aerosol Detection (CAD) coupled with HPLC: This method is particularly useful for detecting the non-chromophoric PEG chain and its degradation products.

Troubleshooting Guides

Problem: Loss of activity or poor yield in conjugation reactions.

  • Possible Cause: Degradation of this compound, particularly cleavage of the THP ether, exposing the hydroxyl group and preventing the desired reaction.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at -20°C in a desiccated environment.

    • Analyze Purity: Use HPLC-UV or LC-MS/MS to check the purity of the this compound stock. Compare the chromatogram to a reference standard or a previously validated batch.

    • Perform a Forced Degradation Study: To confirm the identity of potential degradation products, a forced degradation study can be performed under mild acidic conditions (see Experimental Protocols section). This will help in identifying the peak corresponding to the deprotected linker.

Problem: Appearance of unexpected peaks in the chromatogram of this compound.

  • Possible Cause: Degradation of the PEG chain through oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Investigate Handling Procedures: Review the handling procedures to identify any potential exposure to oxidizing agents, high temperatures, or prolonged exposure to ambient light and moisture.

    • Characterize Degradation Products: Use LC-MS/MS to identify the mass of the unknown peaks. Common degradation products of PEG chains include shorter PEG fragments and oxidized species.

    • Implement Preventative Measures: If oxidation is suspected, consider purging solutions with an inert gas (e.g., argon or nitrogen) before use and storing the compound under an inert atmosphere.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Degradation Products.

Storage ConditionRecommendationPotential Degradation Products
Long-Term -20°C, DesiccatedMinimal degradation expected.
Short-Term (Solid) Room Temperature, DesiccatedIncreased risk of slow hydrolysis and oxidation over time.
Short-Term (Solution) -20°C in anhydrous, aprotic solventRisk of hydrolysis if residual water is present.
Improper Storage (e.g., room temperature, open to air) Not RecommendedTHP deprotection product, PEG chain fragments (aldehydes, carboxylic acids).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a method to assess the purity of this compound and detect its primary degradation product (THP cleavage).

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade this compound to generate the THP-cleaved product for identification purposes.

  • Prepare Stock Solution: Dissolve this compound in acetonitrile to a concentration of 10 mg/mL.

  • Acidic Treatment: To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

  • Incubation: Incubate the mixture at 40°C for 4 hours.

  • Neutralization: After incubation, neutralize the solution by adding 1 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Analysis: Dilute the neutralized solution with the mobile phase and analyze using the HPLC-UV method described in Protocol 1. The chromatogram should show a new, more polar peak corresponding to the deprotected MS-Peg4-OH.

Visualizations

DegradationPathways MS_Peg4_thp This compound (Intact Molecule) Deprotected MS-Peg4-OH (THP Cleavage) MS_Peg4_thp->Deprotected Acidic Conditions PEG_Fragments PEG Chain Fragments (Oxidation/Hydrolysis) MS_Peg4_thp->PEG_Fragments Oxidizing Agents / High Temperature / Extreme pH ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome Optimal Optimal Storage (-20°C, Desiccated) Purity_Check Purity Analysis (HPLC-UV / LC-MS) Optimal->Purity_Check Suboptimal Sub-optimal Storage (e.g., Room Temp, Humidity) Suboptimal->Purity_Check Stable Stable Compound (High Purity) Purity_Check->Stable Degraded Degraded Compound (Impurities Detected) Purity_Check->Degraded Forced_Degradation Forced Degradation Study Degraded->Forced_Degradation Characterize Degradants

Validation & Comparative

Validating MS-Peg4-thp Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules is a critical step. This guide provides an objective comparison of mass spectrometry for validating the conjugation of a maleimide-functionalized PEG linker, MS-Peg4-thp, with alternative analytical methods.[1]

The attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[2][3] Verifying the successful and precise covalent attachment of these PEG linkers is paramount for ensuring the efficacy and safety of the final bioconjugate.[4] Mass spectrometry (MS) has become a primary tool for the detailed characterization of such conjugations, offering precise mass measurements that confirm the successful reaction.[5]

This guide focuses on the validation of conjugation for "this compound," a hypothetical yet representative PEGylating agent. For the purpose of this guide, "MS" is assumed to be a Maleimide functional group for thiol-specific conjugation, "Peg4" represents a polyethylene glycol linker with four ethylene glycol units, and "thp" (tetrahydropyran) is a protecting group for a terminal functional group.

Performance Comparison of Conjugation Validation Techniques

While mass spectrometry provides definitive mass information, other techniques can offer complementary data regarding the purity, homogeneity, and functional characteristics of the conjugated product. The choice of technique often depends on the specific information required and the available instrumentation.

FeatureMass Spectrometry (MS)Size-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)SDS-PAGE
Primary Information Precise mass of the conjugate, determination of conjugation stoichiometry (e.g., drug-to-antibody ratio), and identification of conjugation sites.Separation based on hydrodynamic volume, useful for detecting aggregation and major size shifts upon conjugation.Separation based on hydrophobicity, can resolve conjugated from unconjugated species.Separation based on molecular weight, provides a visual indication of a mass increase.
Resolution High to very high, capable of resolving single PEG unit additions.Low to moderate, may not resolve species with small mass differences.Moderate to high, depending on the properties of the conjugate and stationary phase.Low, generally provides a qualitative assessment of conjugation.
Sample Requirement Low (picomole to femtomole range).Low to moderate.Low to moderate.Low.
Throughput Moderate to high, especially with automation.High.High.High.
Limitations Can be challenging for highly heterogeneous mixtures or very large proteins. Requires specialized instrumentation.Does not provide direct mass information.May lead to denaturation of some proteins.Not suitable for precise mass determination or characterization of heterogeneity.

Experimental Protocols

Mass Spectrometry for Validating this compound Conjugation

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a protein conjugated with this compound.

Objective: To confirm the covalent attachment of the this compound linker to a target protein by detecting the expected mass shift.

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • High-purity water with 0.1% formic acid (Solvent A)

  • Acetonitrile with 0.1% formic acid (Solvent B)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C4 or C8 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dilute the conjugated and unconjugated protein samples to a final concentration of 0.1-1 mg/mL in Solvent A.

  • Chromatographic Separation:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject 1-5 µg of the protein sample.

    • Elute the protein using a linear gradient from 5% to 95% Solvent B over 15-30 minutes.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein (e.g., m/z 500-4000).

    • Use electrospray ionization (ESI) as the ionization source.

  • Data Analysis:

    • Deconvolute the raw multi-charged spectra to obtain the zero-charge mass of the proteins.

    • Compare the mass of the conjugated protein to the unconjugated control. The mass difference should correspond to the molecular weight of the this compound linker.

Expected Results: A successful conjugation will result in a mass spectrum of the conjugated sample showing a new peak with a mass equal to the sum of the protein's mass and the mass of the this compound linker. The absence or reduction of the unconjugated protein peak further confirms the reaction's efficiency.

Alternative Technique: Size-Exclusion Chromatography (SEC)

Objective: To detect a shift in the hydrodynamic radius of the protein upon conjugation with this compound, indicating a successful reaction.

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the protein

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • System Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Analysis: Inject equal concentrations of the conjugated and unconjugated protein samples.

  • Data Collection: Monitor the elution profile at 280 nm.

  • Analysis: Compare the retention times of the conjugated and unconjugated proteins.

Expected Results: Successful conjugation will lead to an increase in the hydrodynamic volume of the protein, resulting in an earlier elution time for the conjugated species compared to the unconjugated control.

Workflow Visualization

The following diagram illustrates the logical workflow for validating the conjugation of this compound to a target protein using mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_result Result Interpretation Unconjugated Unconjugated Protein LC Liquid Chromatography (Separation) Unconjugated->LC Conjugated Conjugated Protein Conjugated->LC MS Mass Spectrometry (Detection) LC->MS Elution Deconvolution Deconvolution of Spectra MS->Deconvolution Comparison Mass Comparison Deconvolution->Comparison Validation Conjugation Validated Comparison->Validation Mass Shift Matches This compound Mass

Caption: Workflow for MS-based validation of protein conjugation.

This guide provides a foundational comparison of mass spectrometry with other techniques for the validation of bioconjugation. For specific applications, optimization of these protocols will be necessary to achieve the best results.

References

A Comparative Guide to Amine-Reactive PEG Linkers: MS-Peg4-thp vs. NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final conjugate. Polyethylene glycol (PEG) linkers are widely employed to connect biomolecules, enhancing their solubility and in vivo stability.[1][] Among the various reactive moieties used for PEGylation, those targeting primary amines on proteins and peptides are of significant interest. This guide provides an objective comparison of MS-Peg4-thp, a heterobifunctional PEG linker, with the more conventional N-hydroxysuccinimide (NHS) ester-based linkers.

Understanding the Linkers: Chemical Structures and Properties

This compound is a heterobifunctional linker featuring a methanesulfonyl (mesylate) group at one terminus and a tetrahydropyranyl (THP)-protected hydroxyl group at the other, connected by a 4-unit PEG chain.[3][4] The mesylate group serves as the amine-reactive moiety, while the THP group is a protecting group for a hydroxyl functionality, which can be deprotected to allow for subsequent conjugation reactions.[3]

NHS-PEG linkers are characterized by an N-hydroxysuccinimide ester at one or both ends of the PEG chain. These are highly reactive towards primary amines, forming stable amide bonds. For a direct comparison with the heterobifunctional this compound, we will consider a generic heterobifunctional NHS-PEG linker, for instance, one containing a maleimide group for thiol conjugation at the other end. Additionally, sulfo-NHS esters, which are sulfonated analogs of NHS esters, offer increased water solubility.

A summary of the key properties of these linkers is presented in the table below.

PropertyThis compoundNHS-PEG4-XSulfo-NHS-PEG4-X
Amine-Reactive Group Methanesulfonyl (Mesylate)N-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Resulting Linkage SulfonamideAmideAmide
Second Functional Group THP-protected hydroxylVaries (e.g., Maleimide, Azide)Varies (e.g., Maleimide, Azide)
Solubility Good in aqueous and organic solventsGood in organic solvents, moderate in aqueousExcellent in aqueous solvents
Reactivity with Amines Moderate to highHighHigh
pH for Amine Reaction Typically neutral to slightly basicpH 7-9pH 7-9
Stability of Linkage Sulfonamide bond is generally stableAmide bond is highly stableAmide bond is highly stable
Bifunctionality Heterobifunctional (after deprotection)Can be homobifunctional or heterobifunctionalCan be homobifunctional or heterobifunctional

*X represents a second functional group for heterobifunctional linkers.

Reaction Mechanisms: A Visual Comparison

The mode of action of these amine-reactive linkers differs in the chemistry of bond formation.

cluster_0 This compound Reaction Mesylate-PEG R-O-SO₂-CH₃ Sulfonamide R-O-SO₂-NH-R' Mesylate-PEG->Sulfonamide Nucleophilic Attack Amine R'-NH₂ Amine->Sulfonamide

Reaction of a Mesylate with a Primary Amine.

cluster_1 NHS-PEG Reaction NHS-Ester-PEG R-CO-O-NHS Amide R-CO-NH-R' NHS-Ester-PEG->Amide Nucleophilic Acyl Substitution Amine R'-NH₂ Amine->Amide

Reaction of an NHS Ester with a Primary Amine.

Performance Comparison

Performance MetricThis compoundNHS-PEG LinkersSulfo-NHS-PEG Linkers
Reactivity & Kinetics Reaction with amines is feasible, but kinetics may be slower compared to NHS esters and may require optimization of reaction conditions (e.g., temperature, pH).Very high reactivity with primary amines at physiological to slightly basic pH, with fast reaction kinetics.Similar high reactivity and fast kinetics as NHS esters.
Specificity Generally reactive towards primary and secondary amines. Potential for side reactions with other nucleophiles under certain conditions.Highly selective for primary amines (N-terminus and lysine side chains). Some reactivity with other nucleophiles like thiols, but generally at a much slower rate.Similar high selectivity for primary amines.
Stability of Resulting Bond The resulting sulfonamide bond is known to be chemically and metabolically stable.The amide bond formed is exceptionally stable under physiological conditions.The amide bond is also highly stable.
Hydrolytic Stability of Linker Mesylates can be susceptible to hydrolysis, especially at higher pH.NHS esters are prone to hydrolysis in aqueous solutions, with the rate increasing significantly with pH.Sulfo-NHS esters are also susceptible to hydrolysis.
Heterobifunctionality The THP-protected hydroxyl group allows for orthogonal deprotection and subsequent conjugation, providing true heterobifunctionality.Available in both homobifunctional and a wide variety of heterobifunctional formats (e.g., with maleimide, azide, alkyne).Available in various bifunctional formats with enhanced water solubility.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for protein conjugation using an NHS-PEG linker and a proposed protocol for this compound.

Protocol 1: Protein Conjugation with an NHS-PEG Linker

This protocol describes the conjugation of an NHS-PEG linker to a model protein containing accessible primary amines.

Materials:

  • Protein solution (e.g., 2-10 mg/mL in amine-free buffer like PBS, pH 7.4)

  • NHS-PEG linker (e.g., NHS-PEG4-Maleimide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG linker to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight. Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

Protocol 2: Proposed Protocol for Protein Conjugation with this compound

This is a proposed general protocol based on the reactivity of mesylates and should be optimized for specific applications.

Materials:

  • Protein solution (e.g., 2-10 mg/mL in a suitable buffer, pH 7.5-8.5)

  • This compound

  • Anhydrous DMF or DMSO

  • Purification system

  • Deprotection solution (e.g., mild acidic buffer, pH 4-5, or a solution of a Lewis acid)

Procedure: Part A: Amine Conjugation

  • Protein Preparation: Buffer exchange the protein into a suitable reaction buffer (e.g., borate or phosphate buffer, pH 7.5-8.5).

  • Linker Preparation: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 20-50 mM.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the protein. The reaction may require elevated temperatures (e.g., 37°C) and longer incubation times (e.g., 4-24 hours) compared to NHS ester reactions. Monitor the reaction progress.

  • Purification: Purify the conjugate to remove unreacted linker using size-exclusion chromatography.

Part B: THP Deprotection

  • Deprotection: Adjust the pH of the purified conjugate solution to 4-5 with a mild acid (e.g., acetic acid) and incubate at room temperature for several hours to overnight to cleave the THP group. Alternatively, other mild deprotection methods can be employed.

  • Final Purification: Purify the deprotected conjugate by buffer exchange into a neutral buffer to remove the deprotection reagents.

  • Characterization: Analyze the final conjugate by mass spectrometry to confirm the mass change corresponding to both the PEG linker attachment and THP group removal.

Visualization of a Relevant Signaling Pathway

PEG linkers are integral to the development of antibody-drug conjugates (ADCs) that target specific signaling pathways in cancer cells. The HER2 signaling pathway is a prominent target in breast cancer therapy.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS Ras HER2->RAS ADC Anti-HER2 ADC (with PEG Linker) ADC->HER2 Binds to HER2 AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 Signaling Pathway and ADC Intervention.

Conclusion

The choice between this compound and NHS-ester-based PEG linkers depends on the specific requirements of the bioconjugation application. NHS esters are a well-established and highly efficient choice for reacting with primary amines, leading to stable amide bonds. They are available in a wide variety of formats, offering versatility.

This compound, on the other hand, presents a heterobifunctional linker with an alternative amine-reactive chemistry. The resulting sulfonamide linkage is robust, and the THP-protected hydroxyl group offers a distinct handle for orthogonal conjugation strategies. However, the reaction conditions for the mesylate-amine coupling may require more extensive optimization compared to the straightforward NHS ester chemistry.

For researchers and drug development professionals, the selection process should consider factors such as the desired stability of the final conjugate, the need for orthogonal chemistry, and the sensitivity of the biomolecule to different reaction conditions. While NHS esters remain the workhorse for many applications, linkers like this compound provide an alternative that may offer advantages in specific contexts, warranting further investigation and direct comparative studies.

References

The Linker Showdown: MS-Peg4-thp Versus Alkyl Chains in PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial connecting linker. The linker, far from being a passive spacer, profoundly dictates the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of two common linker classes: polyethylene glycol (PEG)-based linkers, exemplified here by MS-Peg4-thp, and traditional alkyl linkers. By examining key performance metrics and the underlying experimental data, we aim to equip researchers with the knowledge to make informed decisions in their PROTAC design strategies.

At a Glance: Key Differences in Linker Performance

FeatureThis compound (PEG-based) LinkerAlkyl Linker
Solubility Generally higher hydrophilicity, improving aqueous solubility.[1][2]More hydrophobic, which can limit aqueous solubility.[2][3]
Cell Permeability Can enhance cell permeability in some cases, but longer chains may decrease it.[3]Can improve cell permeability due to increased lipophilicity, but this is not always the case.
Metabolic Stability May be more susceptible to metabolism.Generally more metabolically stable.
Ternary Complex Formation The flexibility of the PEG chain can allow for multiple binding orientations, potentially increasing the probability of forming a productive ternary complex.The high degree of conformational flexibility can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability.
Synthesis Can be more challenging and costly to synthesize compared to simple alkyl chains.Synthetically accessible and easy to modify.

Quantitative Performance Data

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with PEG and alkyl-based linkers.

Table 1: Impact of Linker Type on Degradation of Bromodomain-Containing Protein 4 (BRD4)

Note: This table presents synthesized data from multiple sources for illustrative purposes. Direct comparison requires identical warhead and E3 ligase ligands.

Linker TypeLinker Length/CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG4 ethylene glycol unitsBRD4HeLa~1>95
Alkyl9-atom alkyl chainBRD422Rv1Concentration-dependent decrease-
PEG3 PEG unitsCRBNHEK293TWeak degradation-
Alkyl9-atom alkyl chainCRBNHEK293TConcentration-dependent decrease-

Table 2: Influence of Linker Composition on Cell Permeability

Permeability is a critical factor for PROTAC efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess this property.

PROTACLinker TypePermeability (Pe) (10⁻⁶ cm/s)Reference
PROTAC with PEG linkerPEG-basedGenerally moderate, but can decrease with longer chains
PROTAC with alkyl linkerAlkyl-basedCan be low, but in some contexts, higher than PEG linkers

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of robust PROTAC development. Below are detailed methodologies for key experiments used to evaluate and compare linker performance.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method, such as a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate. The acceptor wells of a corresponding 96-well plate are filled with buffer.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow for passive diffusion of the compound.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

  • Sample Preparation: Prepare solutions of the PROTAC, the target protein, and the E3 ligase in a matched buffer.

  • Binary Titrations:

    • Titrate the PROTAC solution into the E3 ligase solution to determine the binary binding affinity.

    • Titrate the PROTAC solution into the target protein solution to determine the other binary binding affinity.

  • Ternary Titration: To measure ternary complex formation, titrate the PROTAC solution into a solution containing both the E3 ligase and the target protein.

  • Data Analysis: The heat changes from each injection are measured and integrated. The data is then fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) for each interaction. The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC PROTAC (recycled) Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC mechanism of action, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis (DC50, Dmax) I->J

Caption: A streamlined workflow for determining protein degradation using Western blotting.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_performance PROTAC Performance Solubility Solubility Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Degradation_Efficacy Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Permeability Permeability Permeability->Degradation_Efficacy Permeability->Pharmacokinetics Metabolic_Stability Metabolic Stability Metabolic_Stability->Pharmacokinetics Flexibility Flexibility Flexibility->Degradation_Efficacy Impacts Ternary Complex Formation

Caption: The logical relationship between key linker properties and overall PROTAC performance.

Conclusion: A Balancing Act in PROTAC Design

The choice between an this compound (or other PEG-based) linker and an alkyl linker is a critical decision in PROTAC design, with each offering a distinct set of advantages and disadvantages. PEG linkers often enhance solubility, a common challenge for large PROTAC molecules, and their flexibility can be beneficial for achieving a productive ternary complex. However, this flexibility can also come at an entropic cost, and metabolic stability may be a concern.

Conversely, alkyl linkers are synthetically straightforward and can offer improved metabolic stability. Their hydrophobicity may enhance cell permeability in certain contexts, but can also lead to poor solubility and non-specific binding.

Ultimately, the optimal linker is highly dependent on the specific protein of interest and the E3 ligase being targeted. A thorough understanding of the trade-offs between different linker types, supported by rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of potent and effective protein-degrading therapeutics. The empirical testing of a variety of linker compositions and lengths remains a crucial step in the rational design of next-generation PROTACs.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of MS-Peg4-thp Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic potential. The linker, the bridge between the target-binding warhead and the E3 ligase-recruiting moiety, plays a pivotal role in the overall pharmacokinetic profile and metabolic fate of the molecule. This guide provides an objective comparison of PROTACs containing the flexible MS-Peg4-thp linker against common alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The choice of linker chemistry significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties. While flexible linkers like polyethylene glycol (PEG) can enhance solubility and cell permeability, they may present metabolic liabilities. In contrast, more rigid linkers can improve metabolic stability, albeit sometimes at the cost of reduced solubility or suboptimal ternary complex formation. Understanding these trade-offs is essential for developing potent and durable PROTAC therapeutics.

Comparative Analysis of In Vivo Stability: this compound vs. Alternative Linkers

The this compound linker is a flexible, hydrophilic linker incorporating a four-unit PEG chain. While specific in vivo stability data for PROTACs containing this exact linker is not extensively published, we can infer its properties based on the well-documented behavior of PEGylated PROTACs. The following table summarizes the expected in vivo stability characteristics of this compound containing PROTACs in comparison to those with alkyl and rigid linkers.

Linker TypeRepresentative Structure/MotifKey In Vivo Stability CharacteristicsAdvantagesDisadvantages
Flexible (PEG-based) e.g., this compoundGenerally more susceptible to metabolism, particularly O-dealkylation of the PEG chain.[1] Can improve solubility and permeability.Enhanced aqueous solubility and cell permeability.[2]Potential for reduced metabolic stability in vivo.[2] The linker is often a primary site of metabolism.[1]
Flexible (Alkyl-based) e.g., - (CH2)n -Can be more metabolically stable than PEG linkers but may be prone to hydroxylation.[1] Hydrophobicity can impact solubility.Synthetically straightforward and can offer improved metabolic stability over PEG linkers.Can decrease aqueous solubility and may lead to nonspecific binding.
Rigid (Cycloalkane-based) e.g., Piperidine, PiperazineGenerally exhibit enhanced metabolic stability. The rigid structure can limit interaction with metabolic enzymes.Improved metabolic stability and can enhance water solubility. Favorable pharmacokinetic properties.May be more synthetically challenging. Can restrict conformational flexibility required for optimal ternary complex formation.
Rigid (Triazole-based) e.g., Triazole ringThe triazole moiety is metabolically stable and can reduce oxidative degradation.High metabolic stability. Favorable for in vivo therapeutic applications.Can be synthetically more complex than simple alkyl or PEG linkers.

Experimental Protocols for Assessing In Vivo Stability

A thorough evaluation of in vivo stability is crucial for advancing a PROTAC candidate. The following are key experimental protocols employed in such assessments.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the concentration of the PROTAC in biological fluids over time following administration to an animal model (e.g., mouse, rat).

Methodology:

  • Dosing: Administer the PROTAC to the animal model via a relevant route (e.g., intravenous, oral).

  • Sample Collection: Collect blood samples at predetermined time points. Process the blood to obtain plasma.

  • Sample Preparation: Precipitate proteins from the plasma samples using a solvent like acetonitrile. Centrifuge to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent PROTAC.

  • Data Analysis: Plot the plasma concentration of the PROTAC versus time to determine key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

In Vivo Metabolite Identification

Objective: To identify the major metabolites of the PROTAC in vivo to understand its metabolic pathways.

Methodology:

  • Dosing and Sample Collection: As described in the PK study, collect plasma, urine, and feces at various time points.

  • Sample Preparation: Perform an extraction to isolate the PROTAC and its metabolites from the biological matrices.

  • High-Resolution LC-MS/MS Analysis: Analyze the extracts using a high-resolution LC-MS/MS instrument to detect and characterize potential metabolites.

  • Data Analysis: Compare the mass spectra of the parent PROTAC with those of the detected metabolites to identify biotransformations such as oxidation, hydrolysis, or cleavage of the linker. For PEG-containing linkers, look for characteristic mass shifts corresponding to O-dealkylation.

Visualizing PROTAC Action and Evaluation

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing in vivo stability.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

InVivo_Stability_Workflow cluster_workflow In Vivo Stability Assessment Workflow Dosing PROTAC Administration (Animal Model) Sample_Collection Biological Sample Collection (Plasma, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation/Extraction) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic (PK) Parameter Determination LCMS_Analysis->PK_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID Data_Interpretation Data Interpretation and Stability Assessment PK_Analysis->Data_Interpretation Metabolite_ID->Data_Interpretation

Caption: Experimental workflow for assessing the in vivo stability of PROTACs.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides a comparative analysis of PROTACs synthesized with different length PEG linkers, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of novel protein degraders.

The linker in a PROTAC is not merely a spacer but plays a pivotal role in its efficacy.[1] The length, composition, and rigidity of the linker directly influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The stability of this complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to non-productive complexes where ubiquitination sites are inaccessible.[1]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize experimental data from studies comparing PROTACs with varying PEG linker lengths against different protein targets.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established cancer target. The following data is synthesized from a study that evaluated a series of BRD4-targeting PROTACs, composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1PEG310>1000<20
PROTAC 2PEG41315065
PROTAC 3 PEG5 16 25 >95
PROTAC 4PEG6198085

Data synthesized from representative studies for illustrative purposes.

The data clearly indicates that a PEG5 linker provides the optimal length for efficient BRD4 degradation in this series, highlighting the critical nature of linker length optimization.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

In a study developing ERα-targeting PROTACs, the length of the PEG linker was a key determinant of degradation efficiency. A PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα.[1][2]

Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG12Effective
PEG16More Potent
Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Research on TBK1-targeting PROTACs revealed a distinct length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity. In contrast, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. The optimal linker length was identified as 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology. The following diagrams, created using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Protein of Interest (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound->PROTAC Recycling POI_bound->PROTAC_bound Ub_POI Poly-ubiquitinated POI E3_bound->PROTAC_bound Ub Ubiquitin Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Studies (Optional) cell_culture 1. Cell Culture (Target-expressing cell line) protac_treatment 2. PROTAC Treatment (Varying concentrations and time points) cell_culture->protac_treatment cell_lysis 3. Cell Lysis (Protein extraction) protac_treatment->cell_lysis viability_assay 7. Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Assess cytotoxicity) protac_treatment->viability_assay protein_quantification 4. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quantification western_blot 5. Western Blot Analysis (Detection of target protein and loading control) protein_quantification->western_blot data_analysis 6. Data Analysis (Densitometry to determine DC50 and Dmax) western_blot->data_analysis animal_model 8. Animal Model Dosing (e.g., Mouse xenograft) pk_study 9. Pharmacokinetic (PK) Study (Blood sample collection over time) animal_model->pk_study pd_study 10. Pharmacodynamic (PD) Study (Tumor/tissue harvesting) animal_model->pd_study bioanalysis 11. Bioanalysis (LC-MS/MS for PROTAC levels) pk_study->bioanalysis tissue_analysis 12. Tissue Analysis (Western blot of target protein) pd_study->tissue_analysis

General experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate comparative analysis of PROTACs.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7 for ERα, MM.1S for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation and SDS-PAGE:

  • Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

5. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4, anti-ERα) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Add enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.

1. Cell Seeding:

  • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTACs in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the PROTACs. Include a vehicle control (e.g., 0.1% DMSO).

3. Incubation:

  • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C with 5% CO2.

4. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

6. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Subtract the background absorbance from a blank well (medium, MTT, and solvent only).

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for a murine PK study to evaluate the in vivo properties of a PROTAC.

1. Animal Handling and Dosing:

  • Use an appropriate animal model, such as male BALB/c mice (6-8 weeks old).

  • Acclimate the animals for at least one week before the experiment.

  • Administer the PROTAC at a specific dose via the desired route (e.g., intravenous, oral gavage).

2. Blood Sampling:

  • Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from the submandibular vein or another appropriate site.

  • Collect the blood into tubes containing an anticoagulant (e.g., K2-EDTA).

3. Plasma Preparation:

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to new tubes and store at -80°C until analysis.

4. Sample Preparation for Bioanalysis (Protein Precipitation):

  • To a 20 µL aliquot of plasma, add 60 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously.

  • Incubate at -20°C for at least 1 hour to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the PROTAC in plasma.

  • Use a suitable column (e.g., C18) and mobile phase gradient.

  • Employ multiple reaction monitoring (MRM) in positive ion mode for detection and quantification.

  • Generate a standard curve using known concentrations of the PROTAC in blank plasma.

6. Pharmacokinetic Parameter Calculation:

  • Use the concentration-time data to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The length of the PEG linker is a paramount consideration in the design of efficacious PROTACs. The presented data underscores that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a series of linkers with varying lengths for each new PROTAC system. While longer linkers can provide the necessary flexibility and reach for certain target-E3 ligase pairs, excessively long linkers can be detrimental to potency. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies, enabling researchers to rationally design and optimize the next generation of targeted protein degraders.

References

Evaluating the Impact of Novel Linker Moieties on PROTAC Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note to the reader: As of late 2025, a comprehensive body of public research specifically detailing the impact of the tetrahydropyran (THP) group on the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is not yet available. Consequently, this guide provides a comparative framework and methodologies for such an evaluation, utilizing hypothetical data for a THP-containing PROTAC alongside commonly employed linker classes. This guide is intended to serve as a practical template for researchers and drug development professionals investigating novel PROTAC linker chemistries.

Introduction: The Permeability Challenge in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific target proteins.[1][2] However, their unique tripartite structure, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, often results in molecules with high molecular weight and a large polar surface area. These characteristics typically fall "beyond the Rule of Five" and can lead to poor cell permeability, hindering their therapeutic efficacy.[1][3]

The linker component is not merely a spacer but plays a critical role in determining the physicochemical properties and biological activity of the PROTAC.[4] The composition and length of the linker can significantly influence a PROTAC's solubility, metabolic stability, and, crucially, its ability to cross the cell membrane to reach its intracellular target. Various strategies are being explored to enhance PROTAC permeability, including the use of different linker types such as flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine-containing linkers.

This guide provides a framework for evaluating the impact of a novel linker moiety, the tetrahydropyran (THP) group, on PROTAC cell permeability, comparing it hypothetically with established linker technologies.

Comparative Analysis of PROTAC Permeability with Different Linkers

To objectively assess the contribution of a THP group to PROTAC cell permeability, a direct comparison with PROTACs featuring alternative linkers is essential. For this purpose, we present hypothetical data for a series of PROTACs targeting the same protein of interest and utilizing the same E3 ligase ligand, with variations only in the linker composition.

Table 1: Hypothetical Permeability and Physicochemical Properties of Bromodomain and Extra-Terminal Domain (BET) Targeting PROTACs

PROTAC IDLinker TypeMolecular Weight (Da)cLogPPolar Surface Area (Ų)PAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)
BETd-PEG PEG-based9503.51800.80.53.2
BETd-Alkyl Alkyl chain9204.81501.51.11.8
BETd-THP THP-containing 965 4.1 165 2.2 1.9 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of PROTAC permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the lipid bilayer of a cell.

Protocol:

  • A filter plate with a polyvinylidene fluoride (PVDF) membrane is coated with a 1% (w/v) solution of lecithin in dodecane to form the artificial membrane.

  • The PROTAC compounds are dissolved in a phosphate-buffered saline (PBS) solution at a final concentration of 100 µM to create the donor solution.

  • The acceptor wells of a 96-well plate are filled with PBS.

  • The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.

  • The assembly is incubated at room temperature for 5 hours.

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using liquid chromatography-mass spectrometry (LC-MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - CA(t) / Cequilibrium) where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate into a polarized monolayer of enterocytes, to model the human intestinal barrier. This assay assesses both passive diffusion and active transport mechanisms.

Protocol:

  • Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • For the apical to basolateral (A→B) permeability assessment, the PROTAC compound (at 10 µM) is added to the apical side (donor), and the medium in the basolateral side (acceptor) is collected over 2 hours.

  • For the basolateral to apical (B→A) permeability assessment, the PROTAC is added to the basolateral side, and the medium in the apical side is collected.

  • The concentration of the PROTAC in the collected samples is quantified by LC-MS.

  • The Papp is calculated similarly to the PAMPA assay.

  • The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing Experimental Workflows and PROTAC Mechanism

Diagrams are essential for clearly communicating complex processes and relationships.

PROTAC_Permeability_Workflow cluster_preparation Compound Preparation cluster_pampa PAMPA cluster_caco2 Caco-2 Assay cluster_data Data Analysis prep PROTAC Stock Solution (DMSO) pampa_add Add PROTAC to Donor Wells prep->pampa_add caco2_add Add PROTAC to Apical or Basolateral Side prep->caco2_add pampa_setup Prepare Artificial Membrane Plate pampa_setup->pampa_add pampa_incubate Incubate (5h) pampa_add->pampa_incubate pampa_analyze LC-MS Analysis of Donor & Acceptor pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc compare Compare Permeability of Different Linkers pampa_calc->compare caco2_culture Culture Caco-2 Cells on Transwells (21 days) caco2_teer Measure TEER caco2_culture->caco2_teer caco2_teer->caco2_add caco2_incubate Incubate (2h) caco2_add->caco2_incubate caco2_analyze LC-MS Analysis of Collected Medium caco2_incubate->caco2_analyze caco2_calc Calculate Papp & Efflux Ratio caco2_analyze->caco2_calc caco2_calc->compare

Caption: Experimental workflow for evaluating PROTAC cell permeability.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Proteasome->PROTAC Release Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The linker is a critical determinant of a PROTAC's drug-like properties, with a profound impact on cell permeability. While the specific influence of a THP group remains to be extensively studied and reported, the methodologies and comparative framework presented in this guide offer a robust approach for its evaluation. By systematically comparing novel linker chemistries, such as those incorporating a THP moiety, against established linker types using standardized permeability assays, researchers can gain valuable insights to guide the rational design of more effective and bioavailable PROTAC degraders. The hypothetical data presented underscore the potential for significant variations in permeability based on linker chemistry, highlighting the importance of such comparative studies in the optimization of this promising therapeutic modality.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to MS-Peg4-thp Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a critical component that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides an in-depth comparison of MS-Peg4-thp, a common polyethylene glycol (PEG)-based linker, with its alternatives for the degradation of specific protein targets, supported by experimental data and detailed protocols.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker facilitates the necessary protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation efficiency.[1]

The choice of linker chemistry and length is a critical determinant of a PROTAC's success. Factors such as solubility, cell permeability, and metabolic stability are all influenced by the linker's properties.[1][2]

This compound: A Flexible and Hydrophilic Workhorse

This compound is a PEG-based PROTAC linker.[3] PEG linkers, composed of repeating ethylene glycol units, are the most commonly used linkers in PROTAC design, accounting for approximately 54% of reported PROTACs. Their popularity stems from several key advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for bioavailability.

  • Increased Permeability: By masking the polarity of the warhead and E3 ligase ligand, PEG linkers can enhance cell membrane permeability.

  • Flexibility: The conformational flexibility of the PEG chain allows the PROTAC to adopt an optimal orientation for ternary complex formation.

  • Synthetic Tractability: The synthesis of PEG linkers is well-established, allowing for the straightforward generation of PROTAC libraries with varying linker lengths.

The "MS" designation in this compound typically refers to a methyl-terminated PEG, while "thp" indicates a tetrahydropyran protecting group, which can be useful during multi-step chemical synthesis.

Alternatives to this compound: Expanding the PROTAC Design Toolbox

While PEG linkers are widely used, the field is increasingly exploring alternative linker chemistries to overcome potential limitations and to fine-tune PROTAC properties. The main alternatives can be broadly categorized as alkyl chains and rigid linkers.

Alkyl Linkers: The Simplest Flexible Spacer

Alkyl chains are simple hydrocarbon chains that offer a high degree of conformational flexibility.

  • Advantages: They are synthetically straightforward and their length can be easily modified.

  • Disadvantages: Their hydrophobicity can negatively impact the solubility of the PROTAC. In some cases, replacing an alkyl chain with a PEG linker of similar length has been shown to improve degradation potency. However, in other instances, the incorporation of oxygen atoms in a PEG linker in place of CH2 groups in an alkyl chain has been reported to inhibit PROTAC activity.

Rigid Linkers: Constraining for Potency

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.

  • Advantages: This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability.

  • Disadvantages: The synthesis of rigid linkers can be more complex compared to flexible linkers.

Comparative Performance Data

The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize comparative data for different linker types from various studies.

Table 1: Linker Composition and its Impact on Protein Degradation
Target ProteinE3 Ligase LigandWarheadLinker TypeLinker Length (atoms)Degradation Potency (DC50)Reference
CRBNThalidomideThalidomide (homo-PROTAC)Alkyl9Concentration-dependent degradation
CRBNThalidomideThalidomide (homo-PROTAC)PEG3 unitsWeak degradation
BET BromodomainsLenalidomideJQ1Alkyl ChainOptimized lengthPicomolar range
BET BromodomainsLenalidomideJQ1Ethynyl (Rigid)-3-6 fold increased potency (in some cell lines)
Estrogen Receptor α (ERα)--PEG12Less potent
Estrogen Receptor α (ERα)--PEG16Significantly more potent

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

Experimental Protocols

General Western Blot Protocol for Protein Degradation Assessment

A common method to quantify the degradation of a target protein is through Western blotting.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). The DC50 value can then be calculated by plotting the percentage of protein remaining against the log of the PROTAC concentration.

Visualizing the Logic of PROTAC Design

The following diagrams illustrate key concepts in PROTAC development.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation TernaryComplex->Ub Ubiquitination

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Linker_Comparison_Logic Start PROTAC Design Goal: Degrade Target Protein X LinkerChoice Linker Selection Start->LinkerChoice Flexible Flexible Linkers LinkerChoice->Flexible Rigid Rigid Linkers LinkerChoice->Rigid PEG PEG Linker (e.g., this compound) Flexible->PEG Alkyl Alkyl Chain Flexible->Alkyl Cyclic Cyclic Structures (Piperazine, etc.) Rigid->Cyclic Aromatic Aromatic Rings Rigid->Aromatic Evaluation Experimental Evaluation PEG->Evaluation Alkyl->Evaluation Cyclic->Evaluation Aromatic->Evaluation DegradationAssay Degradation Potency (DC50) Evaluation->DegradationAssay PermeabilityAssay Cell Permeability Evaluation->PermeabilityAssay SolubilityAssay Solubility Evaluation->SolubilityAssay PKAssay Pharmacokinetics Evaluation->PKAssay OptimizedPROTAC Optimized PROTAC DegradationAssay->OptimizedPROTAC PermeabilityAssay->OptimizedPROTAC SolubilityAssay->OptimizedPROTAC PKAssay->OptimizedPROTAC

Caption: The logical workflow for selecting and evaluating PROTAC linkers.

Conclusion

The selection of a suitable linker is a critical step in the development of a potent and selective PROTAC. While this compound and other PEG-based linkers offer significant advantages in terms of solubility and flexibility, the exploration of alternatives such as alkyl chains and rigid linkers is essential for optimizing PROTAC performance for a given protein target. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design of next-generation protein degraders. The continuous innovation in linker chemistry will undoubtedly expand the scope and therapeutic potential of PROTAC technology.

References

validating the ternary complex formation with MS-Peg4-thp PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A researcher's ability to confirm and characterize the formation of a stable ternary complex—comprising the target protein (Protein of Interest or POI), the PROTAC®, and an E3 ubiquitin ligase—is fundamental to the successful development of PROTAC®-based therapeutics. This guide provides a comparative overview of key methodologies for validating this critical interaction, with a focus on providing actionable data and protocols for researchers in the field.

It is important to clarify that "MS-Peg4-thp" does not refer to a specific PROTAC® molecule but rather describes components of a chemical linker used in PROTAC® synthesis. Specifically, "MS" likely refers to a mesyl leaving group, "Peg4" indicates a four-unit polyethylene glycol spacer, and "thp" is a tetrahydropyran protecting group. The choice of linker is a critical parameter in PROTAC® design, influencing the stability and geometry of the ternary complex. This guide will, therefore, focus on the general methods used to validate ternary complex formation for any PROTAC®.

The PROTAC® Mechanism of Action: A Ternary Complex at its Core

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system.[1][2][3] They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC® facilitates the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC® molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: The catalytic cycle of a PROTAC®, highlighting the central role of the ternary complex.

Comparison of Key Validation Technologies

The validation and characterization of the ternary complex are crucial for optimizing PROTAC® efficacy. Several biophysical and biochemical techniques can be employed, each with distinct advantages and limitations.

Technique Principle Key Outputs Advantages Disadvantages
Native Mass Spectrometry (MS) Direct detection of intact protein-ligand complexes in the gas phase.Stoichiometry, affinity (Kd), and relative abundance of binary and ternary complexes.High-throughput, low sample consumption, provides direct evidence of the complex.Requires specialized instrumentation; complex stability in the gas phase may not fully reflect solution-phase dynamics.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction; considered a "gold standard" for binding analysis.Requires large amounts of pure protein; can be low-throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as molecules bind.Real-time kinetics (kon, koff), binding affinity (Kd).High sensitivity, provides kinetic information, allows for label-free detection.One binding partner must be immobilized, which can affect its activity; potential for mass transport limitations.
Förster Resonance Energy Transfer (FRET) Measures energy transfer between two light-sensitive molecules (donor and acceptor).Proximity-based signal indicating complex formation, can be used to calculate binding affinity.Homogeneous assay format, adaptable to high-throughput screening.Requires labeling of proteins, which can interfere with binding; distance-dependent.
AlphaLISA® Bead-based immunoassay where singlet oxygen transfer between donor and acceptor beads upon complex formation generates a signal.Proximity-based signal, can determine binding affinity (Kd) and cooperativity.Highly sensitive, homogeneous no-wash format, suitable for high-throughput screening.Requires specific antibody pairs or tagged proteins; potential for signal interference.
X-ray Crystallography Determines the three-dimensional atomic structure of the ternary complex.High-resolution structural information of the protein-protein and protein-ligand interfaces.Provides detailed insights into the molecular interactions driving complex formation.Technically challenging, requires crystallization of the complex, provides a static picture.

Experimental Protocols and Workflows

Native Mass Spectrometry Workflow

Native MS is a powerful tool for directly observing the formation of PROTAC®-mediated ternary complexes.

Native_MS_Workflow cluster_workflow Native MS Experimental Workflow Sample_Prep 1. Prepare Protein & PROTAC - Purified POI and E3 Ligase - PROTAC stock solution Incubation 2. Incubation - Mix POI, E3 Ligase, and PROTAC - Allow to equilibrate Sample_Prep->Incubation Buffer_Exchange 3. Buffer Exchange - Exchange into a volatile buffer (e.g., ammonium acetate) Incubation->Buffer_Exchange ESI 4. Nano-Electrospray Ionization (nESI) - Gentle ionization to preserve non-covalent interactions Buffer_Exchange->ESI Mass_Analyzer 5. Mass Analysis - High-resolution mass spectrometer (e.g., Orbitrap, TOF) ESI->Mass_Analyzer Data_Analysis 6. Data Analysis - Deconvolution of mass spectra - Identify masses of binary and ternary complexes Mass_Analyzer->Data_Analysis

Figure 2: A generalized workflow for analyzing PROTAC® ternary complexes using native mass spectrometry.

Protocol Outline for Native MS:

  • Protein Preparation: Express and purify the POI and the E3 ligase complex to high homogeneity.

  • Sample Incubation: Mix the POI and E3 ligase at a defined concentration (e.g., 5 µM each) in a suitable buffer. Add the PROTAC® at varying concentrations to assess dose-dependency. Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Buffer Exchange: Perform buffer exchange into a volatile buffer (e.g., 200 mM ammonium acetate, pH 7.5) using size-exclusion chromatography or buffer exchange columns. This step is critical for removing non-volatile salts that interfere with MS analysis.

  • Mass Spectrometry Analysis: Infuse the sample into a mass spectrometer equipped with a nano-electrospray ionization source. Acquire data in positive ion mode under "native" conditions (i.e., with gentle desolvation and ion transfer optics to preserve non-covalent interactions).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the species present in the solution. The presence of a peak corresponding to the combined mass of the POI, E3 ligase, and PROTAC® confirms the formation of the ternary complex.

AlphaLISA® Assay Workflow

AlphaLISA® is a highly sensitive, bead-based assay suitable for high-throughput screening of PROTAC®-induced ternary complex formation.

AlphaLISA_Workflow cluster_workflow AlphaLISA Experimental Workflow Reagent_Prep 1. Prepare Reagents - Tagged POI (e.g., His-tag) - Tagged E3 Ligase (e.g., Biotin-tag) - Anti-tag Donor & Acceptor beads Assay_Plate 2. Plate Components - Add POI, E3 Ligase, and PROTAC dilutions to a microplate Reagent_Prep->Assay_Plate Incubation1 3. Incubation - Incubate to allow complex formation Assay_Plate->Incubation1 Add_Beads 4. Add AlphaLISA Beads - Add Donor and Acceptor beads Incubation1->Add_Beads Incubation2 5. Incubation in Dark - Protect from light Add_Beads->Incubation2 Read_Plate 6. Read Plate - Use an Alpha-enabled plate reader Incubation2->Read_Plate Data_Analysis 7. Data Analysis - Plot signal vs. PROTAC concentration - Calculate Kd and cooperativity Read_Plate->Data_Analysis

Figure 3: A typical workflow for the AlphaLISA® proximity assay to measure ternary complex formation.

Protocol Outline for AlphaLISA®:

  • Protein Tagging: Use recombinant POI and E3 ligase with appropriate tags (e.g., His-tag on the POI and biotin on the E3 ligase).

  • Assay Setup: In a 384-well microplate, add the tagged POI, tagged E3 ligase, and serially diluted PROTAC® in the assay buffer.

  • Complex Formation: Incubate the plate to allow the ternary complex to form.

  • Bead Addition: Add AlphaLISA® acceptor beads (e.g., streptavidin-coated to bind the biotinylated E3 ligase) and donor beads (e.g., anti-His-tag coated to bind the POI).

  • Signal Development: Incubate the plate in the dark to allow the beads to associate with the complex and to prevent photobleaching.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader. Upon excitation, donor beads generate singlet oxygen, which travels to a nearby acceptor bead (only when brought into proximity by the ternary complex), triggering a chemiluminescent signal.

  • Data Analysis: The signal intensity is proportional to the amount of ternary complex formed. Plot the signal as a function of PROTAC® concentration to determine the half-maximal effective concentration (EC50) and the dissociation constant (Kd).

Conclusion

The successful design of effective PROTAC® degraders hinges on the formation of a stable and productive ternary complex. While no single technique provides a complete picture, a multi-faceted approach combining direct binding assays like native MS or ITC with high-throughput methods such as AlphaLISA® or FRET offers a robust strategy for validating and optimizing these novel therapeutics. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process. High-resolution structural studies, when feasible, provide invaluable insights for rational design and further optimization.

References

A Comparative Guide to PEGylated and Non-PEGylated Linkers in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical composition and properties significantly influence the stability, efficacy, and safety of the final conjugate. This guide provides a comparative analysis of linkers incorporating a short polyethylene glycol (PEG) spacer, exemplified by structures like MS-PEG4-THP, and traditional non-PEGylated linkers.

While direct comparative case studies on this compound are limited in publicly available research, extensive data exists for other short-chain PEGylated linkers used in ADCs. This guide will draw upon this body of evidence to compare their performance against non-PEGylated counterparts, providing a valuable framework for linker selection. This compound is identified as a PEG-based PROTAC linker[1][2]. PROTACs utilize the cell's own protein disposal system to eliminate target proteins and are composed of two ligands joined by a linker[1][2].

The Impact of PEGylation on ADC Performance

The inclusion of a PEG spacer in a linker can profoundly affect the physicochemical and biological properties of an ADC. PEG is a hydrophilic, flexible, and biocompatible polymer that can enhance the solubility and stability of the conjugate[3]. This is particularly beneficial when working with hydrophobic drug payloads, as it can mitigate aggregation and improve the pharmacokinetic profile.

Non-PEGylated linkers, on the other hand, are often more hydrophobic in nature. While they have been successfully employed in several approved ADCs, their use with highly hydrophobic payloads can be challenging, potentially leading to issues with aggregation and rapid clearance from circulation.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from studies comparing ADCs constructed with and without PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017.

Table 2: Comparison of In Vitro Cytotoxicity of an Anti-CD30 ADC with Varying PEG Linker Lengths on Karpas-299 Cells

LinkerIC50 (ng/mL)
No PEG~10
PEG2~10
PEG4~10
PEG8~10
PEG12~10
PEG24~10

Data adapted from Burke et al., 2017.

In some contexts, particularly with smaller targeting moieties like affibodies, longer PEG chains have been shown to reduce in vitro cytotoxicity. For instance, a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate.

Table 3: In Vivo Efficacy of Affibody-Drug Conjugates in a Xenograft Model

ConjugateHalf-life Extension (vs. non-PEGylated)In Vitro Cytotoxicity Reduction (vs. non-PEGylated)Maximum Tolerated Dose (mg/kg)
ZHER2-SMCC-MMAE (non-PEGylated)1x1x5.0
ZHER2-PEG4K-MMAE2.5x4.5x10.0
ZHER2-PEG10K-MMAE11.2x22x20.0

Data adapted from referenced studies.

These data highlight that while long-chain PEGylation can sometimes decrease in vitro potency, the significant improvement in pharmacokinetics and tolerability can lead to superior overall in vivo efficacy.

Experimental Protocols

Detailed methodologies are essential for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: General Antibody-Drug Conjugation via Cysteine-Maleimide Chemistry

This protocol outlines the steps for conjugating a maleimide-functionalized drug-linker (either PEGylated or non-PEGylated) to a monoclonal antibody.

1. Antibody Reduction:

  • Prepare the antibody at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4, with 1 mM DTPA).

  • Add a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

  • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.

2. Conjugation of Drug-Linker to Antibody:

  • Dissolve the maleimide-activated drug-linker in a small amount of an organic solvent like DMSO or DMF.

  • Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

3. Quenching and Purification:

  • Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine or cysteine.

  • Purify the resulting ADC from unreacted linker, payload, and quenching agent by size-exclusion chromatography (SEC).

4. Characterization:

  • Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Assess the purity and aggregation of the ADC by SEC.

  • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture: Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the cell culture medium. Add the ADC or control solutions to the wells.

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®) or colorimetric indicators (e.g., MTT or XTT).

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model
  • Tumor Implantation: Subcutaneously implant tumor cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC with PEGylated linker, ADC with non-PEGylated linker). Administer the treatments intravenously at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: The study is typically concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth inhibition is calculated and compared between the different treatment groups.

Mandatory Visualization

ADC_Conjugation_Workflow ADC Conjugation Workflow via Cysteine-Maleimide Chemistry cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) reduction Reduction of Disulfide Bonds (e.g., with TCEP/DTT) mAb->reduction 1. Add reducing agent reduced_mAb Reduced mAb with Free Thiols reduction->reduced_mAb 2. Generate free thiols conjugation Conjugation Reaction reduced_mAb->conjugation drug_linker Maleimide-Functionalized Drug-Linker (PEGylated or Non-PEGylated) drug_linker->conjugation 3. Add drug-linker quenching Quenching (e.g., with N-acetylcysteine) conjugation->quenching 4. Stop reaction purification Purification (SEC) quenching->purification 5. Purify final_ADC Purified ADC purification->final_ADC 6. Characterize Linker_Impact_on_ADC Impact of Linker Type on ADC Properties cluster_linkers Linker Types cluster_properties Resulting ADC Properties peg_linker PEGylated Linker (e.g., with PEG4) hydrophilicity Increased Hydrophilicity & Solubility peg_linker->hydrophilicity non_peg_linker Non-PEGylated Linker (e.g., Alkyl Chain) hydrophobicity Increased Hydrophobicity non_peg_linker->hydrophobicity pk_profile Improved Pharmacokinetics (Lower Clearance) hydrophilicity->pk_profile aggregation Reduced Aggregation hydrophilicity->aggregation clearance Potentially Faster Clearance hydrophobicity->clearance

References

Assessing Off-Target Effects of PROTACs: A Comparative Guide to Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase recruiter. The choice of linker chemistry not only influences the potency and physicochemical properties of the PROTAC but also plays a crucial role in determining its selectivity and off-target profile. This guide provides a comparative analysis of different linker types, with a focus on assessing the off-target effects of PROTACs containing the flexible MS-Peg4-thp linker motif versus those with more rigid linker architectures.

The Influence of the Linker on PROTAC Selectivity

The linker in a PROTAC is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Its length, flexibility, and chemical composition dictate the geometry of this complex, which in turn can significantly impact which proteins are presented to the E3 ligase for ubiquitination and subsequent degradation.[2][3] An improperly designed linker can lead to the recruitment of unintended proteins, resulting in off-target effects and potential toxicity.

Comparison of Linker Types: Flexible vs. Rigid

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each class imparts distinct properties to the PROTAC molecule, influencing its off-target liability.

Flexible Linkers (e.g., this compound):

This compound is a linker that incorporates a polyethylene glycol (PEG) chain.[4][] PEG-based linkers are the most common type used in PROTAC design, valued for their synthetic accessibility and ability to confer favorable physicochemical properties.

  • Advantages:

    • Improved Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.

    • Conformational Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous in forming a productive ternary complex with a wide range of target proteins and E3 ligases.

  • Potential for Off-Target Effects:

    • Entropic Penalty: The high degree of flexibility can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially reducing the stability of the ternary complex.

    • Lack of Pre-organization: A flexible linker does not pre-organize the warhead and E3 ligase recruiter into a specific conformation, which may increase the likelihood of engaging off-target proteins that can accommodate the flexible nature of the PROTAC.

Rigid Linkers:

Rigid linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints.

  • Advantages:

    • Enhanced Selectivity: By reducing the conformational freedom of the PROTAC, a rigid linker can enforce a specific geometry that is optimal for the formation of the desired ternary complex, thereby disfavoring interactions with off-target proteins.

    • Improved Potency: The pre-organization of the binding elements can lead to a lower entropic penalty upon ternary complex formation, resulting in higher potency.

    • Increased Metabolic Stability: The cyclic structures within rigid linkers can be less susceptible to metabolism compared to linear alkyl or PEG chains.

  • Challenges:

    • Synthetic Complexity: The synthesis of rigid linkers is often more complex compared to flexible linkers.

    • Risk of Mismatched Geometry: An improperly designed rigid linker may lock the PROTAC in a conformation that is incompatible with the formation of a productive ternary complex, leading to a complete loss of activity.

Quantitative Comparison of Linker Performance

The following table summarizes key performance parameters that are influenced by linker type. It is important to note that the optimal linker is target-dependent and must be empirically determined.

FeatureFlexible Linkers (e.g., this compound)Rigid Linkers (e.g., Piperazine-containing)
Selectivity Can be lower due to conformational flexibility.Can be higher due to pre-organization of binding elements.
Potency (DC50) Variable; dependent on the formation of a stable ternary complex.Can be higher due to lower entropic penalty upon binding.
Solubility Generally good, especially with PEG linkers.Can be modulated; piperazine can increase solubility upon protonation.
Cell Permeability Generally good, aided by the properties of the PEG chain.Can be challenging to optimize.
Metabolic Stability Can be susceptible to metabolism.Generally more stable.
Synthetic Accessibility High.Moderate to low.

Experimental Protocols for Assessing Off-Target Effects

A thorough assessment of off-target effects is critical for the development of safe and effective PROTAC therapeutics. Mass spectrometry-based quantitative proteomics is the gold-standard for an unbiased, proteome-wide evaluation of PROTAC selectivity.

Global Proteomics for Off-Target Profiling

Objective: To identify and quantify all proteins that are degraded upon treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to mid-log phase.

    • Treat cells with the PROTAC of interest (e.g., containing this compound linker) at various concentrations and for different time points.

    • Include essential controls:

      • Vehicle control (e.g., DMSO).

      • An inactive epimer of the PROTAC as a negative control.

      • A PROTAC with a different linker type (e.g., a rigid linker) for comparison.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Protein Digestion and Peptide Labeling (e.g., using TMT or iTRAQ):

    • Reduce and alkylate the protein extracts.

    • Digest proteins into peptides using an enzyme such as trypsin.

    • Label the resulting peptides with isobaric tags to enable multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography.

    • Analyze the peptides by high-resolution mass spectrometry.

  • Data Analysis:

    • Identify and quantify proteins across all conditions.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.

    • Utilize bioinformatics tools to perform pathway analysis on the identified off-target proteins to understand the potential biological consequences.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biological mechanisms, diagrams generated using Graphviz (DOT language) are provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Peptide Labeling Peptide Labeling Protein Digestion->Peptide Labeling LC-MS/MS LC-MS/MS Peptide Labeling->LC-MS/MS Protein ID & Quant Protein ID & Quant LC-MS/MS->Protein ID & Quant Statistical Analysis Statistical Analysis Protein ID & Quant->Statistical Analysis Off-Target Identification Off-Target Identification Statistical Analysis->Off-Target Identification

Caption: Experimental workflow for global proteomics-based off-target analysis.

protac_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The rational design of the linker is a critical step in the development of highly selective PROTACs with minimal off-target effects. While flexible linkers like this compound offer advantages in terms of solubility and synthetic accessibility, they may present a higher risk of off-target engagement compared to well-designed rigid linkers. A comprehensive assessment of off-target effects using unbiased quantitative proteomics is essential to fully characterize the selectivity profile of any new PROTAC molecule. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of next-generation protein degraders.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of MS-Peg4-thp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like MS-Peg4-thp are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a polyethylene glycol (PEG)-based Proteolysis Targeting Chimera (PROTAC) linker. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

Disclaimer: A Safety Data Sheet (SDS) for this compound (CAS No. 145927-73-7) from one supplier states that it is not a hazardous substance. However, an SDS for a structurally similar compound, THP-PEG24-THP, indicates hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to this conflicting information, it is imperative to handle this compound as a potentially hazardous material and follow the stringent disposal protocols outlined below.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

II. Core Disposal Principle: Chemical Inactivation

The primary strategy for the safe disposal of this compound involves the chemical neutralization of its potentially reactive functional groups. PROTAC linkers often contain reactive moieties to facilitate conjugation to other molecules. While the exact reactive group in "this compound" is not explicitly defined by its name, a conservative approach involves procedures to hydrolyze common reactive groups like esters (e.g., NHS esters) and cleave protecting groups such as the tetrahydropyranyl (THP) ether.

III. Step-by-Step Disposal Protocol

This protocol is designed for the deactivation of small quantities of this compound typically used in a laboratory setting.

A. Preparation of Neutralization Solutions

Prepare the following quenching solutions. The volumes required will depend on the amount of this compound waste to be treated.

SolutionCompositionPurpose
Basic Hydrolysis Solution 1 M Sodium Hydroxide (NaOH) in waterTo hydrolyze potentially reactive ester groups
Acidic Hydrolysis Solution 1 M Hydrochloric Acid (HCl) in waterTo cleave the THP ether protecting group
Neutralization Buffer Saturated Sodium Bicarbonate (NaHCO₃) solutionTo neutralize the acidic solution

B. Experimental Protocol: Deactivation of this compound Waste

  • Initial Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Basic Hydrolysis:

    • In a designated chemical fume hood, place the dissolved this compound waste in a suitably sized glass container.

    • Slowly add the 1 M NaOH solution to the waste solution while stirring. A volume of NaOH solution at least 10 times greater than the organic solvent volume should be used.

    • Continue to stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of any potential ester groups.

  • Acidic Hydrolysis (THP-Group Cleavage):

    • After the basic hydrolysis step, carefully add 1 M HCl to the solution while stirring until the pH is less than 2. This can be confirmed using pH paper or a calibrated pH meter.

    • Allow the mixture to stir at room temperature for at least 2 hours to facilitate the cleavage of the THP ether. The THP group is known to be labile under mild acidic conditions[2][3][4].

  • Neutralization:

    • Slowly add the saturated sodium bicarbonate solution to the acidic mixture until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.

  • Final Disposal:

    • The resulting neutralized solution should be collected in a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name ("Deactivated this compound"), and the date.

    • Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

IV. Disposal of Contaminated Materials

All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, are considered contaminated solid waste. These items should be collected in a sealed, labeled bag and disposed of as solid chemical waste according to your institution's guidelines.

V. Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteContainers Prepare Labeled Waste Containers FumeHood->WasteContainers CollectSolid Collect Solid Waste FumeHood->CollectSolid Dissolve Dissolve this compound Waste WasteContainers->Dissolve BaseHydrolysis Add 1 M NaOH (Stir for 4 hours) Dissolve->BaseHydrolysis Step 1 AcidHydrolysis Add 1 M HCl (pH < 2) (Stir for 2 hours) BaseHydrolysis->AcidHydrolysis Step 2 Neutralize Neutralize with NaHCO₃ (pH 6-8) AcidHydrolysis->Neutralize Step 3 CollectLiquid Collect Liquid Waste Neutralize->CollectLiquid Step 4 EHS Contact EHS for Pickup CollectLiquid->EHS CollectSolid->EHS

Caption: Procedural workflow for the safe disposal of this compound.

Start This compound Waste Generated IsSolid Is the waste solid? Start->IsSolid Dissolve Dissolve in minimal water-miscible solvent IsSolid->Dissolve Yes Deactivate Perform Chemical Deactivation (Hydrolysis & Neutralization) IsSolid->Deactivate No (Liquid) Dissolve->Deactivate CollectWaste Collect in labeled hazardous waste container Deactivate->CollectWaste Store Store in Satellite Accumulation Area CollectWaste->Store Dispose Dispose via licensed hazardous waste contractor Store->Dispose

Caption: Decision-making process for this compound waste management.

References

Essential Safety and Logistical Information for Handling MS-Peg4-thp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents like MS-Peg4-thp is paramount. This guide provides immediate, essential safety, operational, and disposal information to ensure laboratory safety and experimental success. Adherence to these protocols is critical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.[1]

Body PartRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldSafety goggles with side shields are essential to protect against splashes. A face shield worn over goggles provides an additional layer of protection against significant splashes or sprays.[1][2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. It is crucial to select gloves that offer adequate protection against the specific chemical hazards. Always inspect gloves for any signs of degradation before use.[1][2]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. This protects against splashes and contact with the chemical.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.
Hazard Identification and First Aid

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

HazardPrecautionary StatementFirst Aid Measures
Harmful if Swallowed Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Skin Contact Wear protective gloves.Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
Eye Contact Wear eye/face protection.Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water for at least 15 minutes. Promptly call a physician.
Inhalation Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.Immediately relocate self or casualty to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Environmental Hazard Avoid release to the environment.Collect spillage.

Operational Plan: Safe Handling Protocol

A clear, step-by-step operational plan is essential for consistent and safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound
  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and accessible.

    • Prepare all necessary equipment and reagents (e.g., solvent, vials, pipettes) before handling the compound.

    • Ensure the Safety Data Sheet (SDS) is readily accessible.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound :

    • Perform all manipulations of the powder within the chemical fume hood to prevent aerosolization.

    • Carefully weigh the desired amount of this compound.

    • To dissolve, add the solvent to the powder slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Post-Handling :

    • Clean the work area and any equipment used.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. Place in a clearly labeled, sealed container.
Contaminated Labware (Glass) Rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed labware can then be disposed of as regular laboratory glass waste.
Contaminated Labware (Plastic) Dispose of as hazardous waste in a designated sharps or waste container.
Contaminated PPE All PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous waste in a designated, labeled container.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Dissolve Compound handle1->handle2 disp1 Segregate Waste handle2->disp1 Waste Generated clean1 Decontaminate Workspace handle2->clean1 disp2 Label Hazardous Waste disp1->disp2 disp3 Dispose via EHS disp2->disp3 clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MS-Peg4-thp
Reactant of Route 2
Reactant of Route 2
MS-Peg4-thp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.